Pomalidomide-PEG1-azide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-azidoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O6/c18-22-19-6-7-29-8-13(25)20-10-3-1-2-9-14(10)17(28)23(16(9)27)11-4-5-12(24)21-15(11)26/h1-3,11H,4-8H2,(H,20,25)(H,21,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTGGMFEGRISBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pomalidomide-PEG1-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of Pomalidomide-PEG1-azide, a pivotal chemical tool in the field of targeted protein degradation (TPD). We will explore its core mechanism of action, its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and the experimental methodologies used to validate its function.
Introduction: A Building Block for Targeted Protein Degradation
This compound is not a therapeutic agent in itself, but rather a functionalized building block used for the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins by hijacking the cell's native ubiquitin-proteasome system.[3][4][5] This technology represents a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology, where a single PROTAC molecule can catalytically induce the degradation of multiple target protein molecules.
This compound consists of three key components:
-
Pomalidomide (B1683931) : An established immunomodulatory drug (IMiD) that serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[6][7]
-
PEG1 Linker : A single polyethylene (B3416737) glycol unit that provides a short, flexible spacer.[1][8]
-
Azide (B81097) Group : A reactive chemical handle (-N3) that enables efficient and specific conjugation to a target protein ligand via "click chemistry".[5][6]
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The mechanism of a PROTAC synthesized from this compound involves a series of orchestrated intracellular events. The fundamental principle is to induce proximity between a target protein and an E3 ubiquitin ligase, an enzyme that "tags" proteins for destruction.
-
Recruitment of the E3 Ligase : The pomalidomide moiety of the PROTAC binds to Cereblon (CRBN), a substrate receptor component of the CUL4A-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex.[3][9] Pomalidomide and its analogs are well-characterized as molecular glues that modulate the substrate specificity of CRBN.[10]
-
Ternary Complex Formation : The other end of the PROTAC, which contains a ligand for a specific Protein of Interest (POI), simultaneously binds to its target. This dual binding brings the POI and the CRBN E3 ligase into close proximity, forming a key intermediate known as the ternary complex (POI-PROTAC-CRBN).[3][11] The stability and geometry of this complex are critical for degradation efficiency.[11]
-
Target Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The successive addition of ubiquitin molecules creates a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation : The polyubiquitinated POI is now recognized as a substrate for the 26S proteasome, the cell's primary machinery for protein degradation.[9] The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can engage another target protein and E3 ligase, acting catalytically.
Quantitative Performance Metrics
The efficacy of PROTACs is evaluated using specific quantitative metrics, primarily the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[7][11]
-
DC₅₀ : The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC₅₀ value indicates higher potency.
-
Dₘₐₓ : The maximum percentage of protein degradation that can be achieved.
The following tables summarize performance data for various pomalidomide-based PROTACs from published studies. Note that experimental conditions may vary between studies.
Table 1: Performance of Pomalidomide-Based EGFR PROTACs
| Compound | Target | Cell Line | IC₅₀ (µM) | Dₘₐₓ (%) | Reference |
|---|---|---|---|---|---|
| Compound 16 | EGFRWT | A549 | 0.10 | 96% (at 72h) | [12] |
| Compound 16 | EGFRT790M | H1975 | 4.02 | N/A |[12] |
Table 2: Performance of Pomalidomide-Based HDAC8 PROTACs
| Compound | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
|---|
| ZQ-23 | HDAC8 | N/A | 147 | 93% |[13] |
Experimental Protocols
Verifying the mechanism of action requires robust experimental validation. Western blotting is the gold-standard method for quantifying protein degradation, while co-immunoprecipitation can confirm the formation of the crucial ternary complex.
This protocol allows for the measurement of target protein levels following treatment with a PROTAC.
-
Cell Culture and Treatment :
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 10, 24 hours).[13]
-
-
Cell Lysis :
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer :
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis :
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[7]
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH, β-actin).[7]
-
Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[11]
-
This protocol is used to demonstrate the PROTAC-induced interaction between the target protein and CRBN.
-
Cell Treatment and Lysis :
-
Treat cells with the PROTAC at a concentration known to be effective (e.g., near the DC₅₀ value), a vehicle control, and potentially a negative control PROTAC for a short duration (e.g., 1-4 hours) to capture the complex before significant degradation occurs.
-
Lyse cells using a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.
-
-
Immunoprecipitation :
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein (or CRBN) overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes. Incubate for 2-4 hours.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blot Analysis :
-
Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluate by Western blot, probing for the presence of the interacting partner (e.g., if you pulled down the target protein, blot for CRBN). An increased signal for the interacting partner in the PROTAC-treated sample compared to the control confirms the formation of the ternary complex.
-
The Role of the PEG1-Azide Linker in PROTAC Synthesis
The azide functional group is crucial for the modular assembly of PROTACs. It enables the use of "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[6] This reaction is highly efficient and specific, allowing for the straightforward conjugation of this compound to a POI-binding ligand that has been functionalized with a terminal alkyne group. This modularity permits the rapid generation of PROTAC libraries to screen for optimal linkers and ligands.[1]
Conclusion
This compound is a powerful and versatile chemical tool for the development of targeted protein degraders. Its mechanism of action is centered on its ability to be incorporated into a heterobifunctional PROTAC, which then co-opts the cellular ubiquitin-proteasome system to induce the degradation of a specific target protein. The pomalidomide moiety effectively recruits the CRBN E3 ligase, while the PEG1-azide linker enables modular and efficient synthesis. A thorough understanding of this mechanism, supported by quantitative analysis and robust experimental validation, is essential for advancing the design and application of novel PROTAC-based therapeutics.
References
- 1. This compound | 2133360-04-8 [chemicalbook.com]
- 2. Pomalidomide 4'-PEG1-azide | CAS 2271036-44-1 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pomalidomide-PEG3-Azide | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomalidomide-PEG1-Azide: A Technical Guide to its Central Role in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that hijack the cell's natural protein disposal machinery. Pomalidomide (B1683931), a derivative of thalidomide, has become a cornerstone in PROTAC design due to its high-affinity binding to the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides an in-depth technical overview of Pomalidomide-PEG1-azide, a key building block for PROTAC synthesis. We will explore its mechanism of action, present quantitative data on its performance, detail relevant experimental protocols, and visualize the core biological pathways and workflows.
Introduction to Pomalidomide in Targeted Protein Degradation
Pomalidomide is an immunomodulatory drug (IMiD) that functions as a "molecular glue," binding to the CRBN substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][2][3] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4] This inherent ability to recruit CRBN has made pomalidomide a highly sought-after component for the rational design of PROTACs.[5][6]
This compound is a functionalized derivative of pomalidomide designed for the efficient synthesis of PROTACs.[7] It consists of three key components:
-
The Pomalidomide Moiety: This serves as the high-affinity ligand for the CRBN E3 ligase.
-
A PEG1 Linker: A short, flexible polyethylene (B3416737) glycol linker that connects the pomalidomide moiety to the reactive group. The linker's length and composition are critical for optimal ternary complex formation.[8]
-
A Terminal Azide (B81097) Group: This reactive handle allows for the straightforward and efficient conjugation to a target protein ligand using "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][9][10]
The modular nature of this building block facilitates the rapid assembly of PROTAC libraries for screening and optimization against a wide array of protein targets.[10][11]
Mechanism of Action
The function of a PROTAC synthesized with this compound is to induce the selective degradation of a target protein of interest (POI) by hijacking the ubiquitin-proteasome system. This process can be broken down into several key steps:
-
Ternary Complex Formation: The PROTAC molecule, being bifunctional, simultaneously binds to the POI (via its specific ligand) and the CRBN E3 ligase (via the pomalidomide moiety). This brings the POI and the E3 ligase into close proximity, forming a ternary complex (POI-PROTAC-CRBN).[12][13] The stability and specific conformation of this complex are critical for degradation efficiency.[12]
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.[9]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule and the E3 ligase are recycled to engage another target protein molecule.[1][9]
This catalytic mode of action is a key advantage of PROTACs, as a single molecule can induce the degradation of multiple target protein molecules.[14]
Quantitative Data and Performance Metrics
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The two key parameters used to quantify this are:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation that can be achieved with a given PROTAC.
The binding affinity of pomalidomide to CRBN is a crucial factor influencing PROTAC potency. Higher affinity generally leads to the formation of a more stable ternary complex, resulting in more efficient degradation.[15]
Table 1: Pomalidomide Binding Affinity and Representative PROTAC Performance
| Compound/PROTAC | Target Protein | E3 Ligase Recruiter | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Pomalidomide | - | CRBN | - | - | - | [15] |
| ZQ-23 | HDAC8 | Pomalidomide | 147 | 93 | - | [16] |
| Compound 16 | EGFR | Pomalidomide | - | 96 | A549 | [17] |
| NC-1 | BTK | Pomalidomide | 2.2 | 97 | Mino | [14] |
Note: The table presents a selection of data from the literature for pomalidomide-based PROTACs to illustrate typical performance metrics. Direct comparisons should be made with caution due to variations in experimental conditions.
Experimental Protocols
Synthesis of a Pomalidomide-based PROTAC via Click Chemistry
This protocol outlines the general procedure for conjugating this compound to an alkyne-functionalized ligand for a protein of interest (POI).[5][13]
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and this compound (1.05-1.2 equivalents) in a suitable degassed solvent.[5][13]
-
Catalyst Preparation: Prepare fresh aqueous solutions of sodium ascorbate (0.2-0.5 equivalents) and copper(II) sulfate (0.1-0.2 equivalents).[13]
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.[13]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS until the starting materials are consumed.[5][13]
-
Work-up and Purification: Once complete, dilute the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired PROTAC.[5][13]
-
Characterization: Confirm the identity and purity of the final PROTAC product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pomalidomide 4'-PEG1-azide | CAS 2271036-44-1 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Synthesis of Pomalidomide-PEG1-azide: A Technical Guide for Drug Development Professionals
Introduction: Pomalidomide-PEG1-azide has emerged as a critical building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to harness the cell's natural protein degradation machinery to eliminate disease-causing proteins. As a derivative of pomalidomide (B1683931), it functions as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. The incorporation of a short PEG1 linker terminating in an azide (B81097) group provides a versatile handle for the facile conjugation to a target protein ligand via "click chemistry." This modular approach has significantly accelerated the discovery and optimization of novel PROTACs for a wide range of therapeutic targets.
This technical guide provides an in-depth overview of the discovery, synthesis, and application of this compound, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 2133360-04-8 | [1][2] |
| Molecular Formula | C₁₇H₁₆N₆O₆ | [2] |
| Molecular Weight | 400.35 g/mol | [2][3] |
| Purity | ≥95% (typically assessed by HPLC) | [3][4] |
| Appearance | Powder or crystals | [5] |
| Storage Temperature | 2-8°C, protect from light | [3][5] |
| Solubility | Soluble in DMSO | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of a pomalidomide precursor, such as 4-fluoropomalidomide, with an amino-PEG1-azide linker.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Fluoropomalidomide
-
2-(2-Aminoethoxy)ethyl azide
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-fluoropomalidomide (1.0 eq) in anhydrous DMSO, add 2-(2-aminoethoxy)ethyl azide (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at 80-90 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford this compound.
Note: Organic azides are potentially explosive and should be handled with care, avoiding heat and mechanical shock. Appropriate personal protective equipment should be worn at all times.[6]
Application in PROTAC Development
This compound serves as a cornerstone in the construction of PROTACs. The terminal azide group allows for its efficient conjugation to a target protein ligand functionalized with a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction.
Experimental Protocol: PROTAC Synthesis via CuAAC
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Water
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized target protein ligand (1.0 eq) and this compound (1.05 eq) in a mixture of tert-butanol and water.
-
Add copper(II) sulfate pentahydrate (0.1 eq) and freshly prepared sodium ascorbate (0.2 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the PROTAC by preparative reverse-phase HPLC to yield the final product.
-
Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Analysis of Pomalidomide-Based PROTACs
The efficacy of PROTACs derived from this compound is evaluated by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).
| Target Protein | PROTAC | DC₅₀ | Dₘₐₓ | Cell Line | Reference |
| BRD4 | Compound 21 | - | >90% at 1 µM | THP-1 | [7] |
| HDAC8 | ZQ-23 | 147 nM | 93% | - | [8][9] |
Note: The data presented are for pomalidomide-based PROTACs and serve as representative examples of the potency that can be achieved.
Visualizing the Workflow and Mechanism
To further elucidate the synthesis and mechanism of action, the following diagrams are provided.
References
- 1. 2-[2-(2-Azidoethoxy)ethoxy]ethanamine synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of 4-flurophthalimides as potential anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of 2-[2-(2-azidoethoxy)ethoxy]ethylamine_Chemicalbook [chemicalbook.com]
- 5. 2-[2-(2-Azidoethoxy)ethoxy]ethanamine | 166388-57-4 [chemicalbook.com]
- 6. 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine hydrochloride 95% | CAS: 777081-35-3 | AChemBlock [achemblock.com]
- 7. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomalidomide-PEG1-azide: An In-depth Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG1-azide has emerged as a pivotal tool in the rapidly advancing field of targeted protein degradation (TPD). As a functionalized derivative of pomalidomide (B1683931), a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase, this molecule serves as a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.
This technical guide provides a comprehensive overview of this compound, detailing its core function as a Cereblon E3 ligase ligand, its chemical and physical properties, and its application in the development of novel protein degraders. This document includes a compilation of quantitative data, detailed experimental protocols for its synthesis and use in key biochemical and cellular assays, and visualizations of the underlying biological pathways and experimental workflows.
Core Concepts: Cereblon-Mediated Protein Degradation
Pomalidomide and its derivatives function by redirecting the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[1] The pomalidomide moiety binds to Cereblon, inducing a conformational change that promotes the recruitment of "neosubstrates"—proteins not typically targeted by this E3 ligase.[2] In the context of a PROTAC, the this compound component serves to recruit the CRL4-CRBN complex, while a second ligand on the PROTAC binds to a specific protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3][4] The azide (B81097) group on the PEG1 linker provides a convenient handle for the attachment of the POI-targeting ligand through "click chemistry," a highly efficient and bioorthogonal reaction.[5][6] The short PEG1 linker can also enhance the solubility and stability of the resulting PROTAC molecule.[7][8]
Physicochemical Properties
While specific experimental data for the physicochemical properties of this compound is not extensively available in the public domain, the properties of its parent compound, pomalidomide, and the general characteristics of PEGylated molecules provide a strong indication of its behavior.
| Property | Pomalidomide (Parent Compound) | This compound (Expected) |
| Molecular Formula | C₁₃H₁₁N₃O₄ | C₁₇H₁₈N₆O₅[9] |
| Molecular Weight | 273.24 g/mol | 386.36 g/mol [9] |
| Solubility | Low solubility in aqueous solutions (approx. 0.01 mg/mL). Soluble in DMSO (≥14 mg/mL). | The PEG1 linker is expected to improve aqueous solubility compared to pomalidomide. Good solubility in organic solvents such as DMSO, DMF, and acetonitrile (B52724) is anticipated.[6][7] |
| Stability | Stable under recommended storage conditions (2-8°C). | Should be stored at low temperatures (e.g., -20°C) and protected from light. Organic azides can be sensitive to acid, heat, and light.[10] |
| Appearance | Solid yellow powder. | Expected to be a powder. |
Quantitative Data
The binding affinity of the E3 ligase ligand and the degradation efficiency of the resulting PROTAC are critical parameters in targeted protein degradation.
Cereblon Binding Affinity
| Compound | Binding Affinity (Kd) to CRBN-DDB1 | Binding Affinity (IC50) to CRBN | Assay Method |
| Pomalidomide | ~157 nM[1] | ~1.2 - 3 µM[11][12] | Isothermal Titration Calorimetry, Competitive Binding Assays, TR-FRET |
It is important to note that the addition of the PEG1-azide linker may slightly alter the binding affinity, and this should be experimentally determined for any new PROTAC conjugate.
PROTAC Degradation Efficiency
The efficacy of PROTACs is measured by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific data for PROTACs synthesized with this compound is limited in publicly available literature, the following table provides representative data for pomalidomide-based PROTACs targeting various proteins to illustrate typical performance.
| PROTAC Compound (Representative) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Compound 16 | EGFRWT | A549 | 32.9 | >90 |
| SJF620 | BTK | - | 7.9 | >95 |
This data is for pomalidomide-based PROTACs with different linkers and serves as an example of the potency that can be achieved.
Signaling Pathway and Experimental Workflows
PROTAC Mechanism of Action
The following diagram illustrates the signaling pathway of protein degradation induced by a PROTAC utilizing this compound.
Caption: Mechanism of action for a this compound-based PROTAC.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC involves a systematic workflow from synthesis to functional validation.
Caption: General experimental workflow for PROTAC synthesis and evaluation.
Experimental Protocols
Synthesis of this compound
Materials:
-
4-Fluorothalidomide
-
1-Amino-2-(2-azidoethoxy)ethane
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., dichloromethane (B109758) and methanol)
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 equivalent) in DMSO, add 1-amino-2-(2-azidoethoxy)ethane (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the reaction mixture at an elevated temperature (e.g., 90-130°C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with EtOAc and wash with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol (B129727) in dichloromethane) to yield this compound.
Cereblon Binding Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to compete with a fluorescently labeled ligand for binding to Cereblon.
Materials:
-
Purified recombinant human CRBN-DDB1 complex
-
Fluorescently labeled thalidomide (B1683933) probe (e.g., Cy5-thalidomide)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
This compound or a PROTAC thereof
-
Pomalidomide (as a positive control)
-
Black, low-binding 384-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test compound (this compound or PROTAC) and the pomalidomide positive control in assay buffer.
-
In the microplate, add the diluted compounds. Include wells with assay buffer only for "no inhibitor" and "no protein" controls.
-
Add the CRBN-DDB1 complex to all wells except the "no protein" control.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Add the fluorescently labeled thalidomide probe to all wells.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using the microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol quantifies the dose-dependent degradation of a target protein in cells treated with a PROTAC.[3]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC synthesized using this compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control. Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and develop the blot using an ECL substrate.
-
Image the blot using a chemiluminescence detector.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
This compound is a valuable and versatile chemical tool for the development of PROTACs. Its ability to effectively recruit the Cereblon E3 ligase, combined with the synthetic tractability afforded by the PEG1-azide linker for click chemistry, makes it a key component in the design and synthesis of novel targeted protein degraders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this molecule in their efforts to develop new therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Pomalidomide-PEG3-Azide | BroadPharm [broadpharm.com]
- 8. Pomalidomide-PEG-Azide | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Pomalidomide-PEG1-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Pomalidomide-PEG1-azide, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its core characteristics, experimental protocols for their determination, and its application in targeted protein degradation.
This compound is a functionalized derivative of pomalidomide (B1683931), an immunomodulatory drug that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This property is harnessed in PROTAC technology, where pomalidomide acts as an E3 ligase ligand to recruit the cellular protein degradation machinery to a specific protein of interest.[1][2] The molecule features a single polyethylene (B3416737) glycol (PEG) unit as a linker and a terminal azide (B81097) group, which allows for efficient conjugation to a target protein ligand via "click chemistry".[4][5][6]
Core Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reactivity in PROTAC synthesis, and the overall characteristics of the resulting degrader molecule.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆N₆O₆ | [7] |
| Molecular Weight | 400.35 g/mol | [7][8] |
| Purity | ≥95% (typically analyzed by HPLC) | [7][9] |
| Appearance | Powder | [10] |
| Solubility | Soluble in DMSO (≥14 mg/mL for pomalidomide) | [10] |
| Storage Conditions | 4°C, protect from light | [7] |
| Topological Polar Surface Area (TPSA) | 170.64 Ų | [7] |
| LogP (calculated) | 0.3532 | [7] |
| Hydrogen Bond Acceptors | 7 | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Rotatable Bonds | 7 | [7] |
Signaling Pathway and Mechanism of Action
Pomalidomide-based PROTACs function by hijacking the cell's native ubiquitin-proteasome system to induce the degradation of a target protein. The pomalidomide moiety of the PROTAC binds to CRBN, an E3 ubiquitin ligase, while the other end of the molecule binds to the protein of interest (POI). This induced proximity forms a ternary complex, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome.[1][2]
Experimental Methodologies
Standard experimental protocols are employed to characterize the physicochemical properties of small molecules like this compound.
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Objective: To determine the purity of the this compound sample.
-
Methodology:
-
A solution of this compound is prepared in a suitable solvent (e.g., DMSO or acetonitrile).
-
The solution is injected into an HPLC system equipped with a C18 reverse-phase column.
-
A gradient elution is typically used, with mobile phases consisting of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid.
-
Detection is performed using a UV detector at a wavelength where the compound has significant absorbance.
-
The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound.
-
Methodology:
-
A sample of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR and ¹³C NMR spectra are acquired on an NMR spectrometer.
-
The chemical shifts, integration of peaks, and splitting patterns are analyzed to confirm the presence of all expected protons and carbons and to verify the connectivity of the atoms in the molecule.
-
3. Mass Spectrometry (MS) for Molecular Weight Verification
-
Objective: To confirm the molecular weight of this compound.
-
Methodology:
-
A dilute solution of the compound is introduced into a mass spectrometer, often using techniques like electrospray ionization (ESI).
-
The mass-to-charge ratio (m/z) of the molecular ion is measured.
-
High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition and confirm the molecular formula.
-
4. Solubility Assessment
-
Objective: To determine the solubility of this compound in various solvents.
-
Methodology:
-
An excess amount of the compound is added to a known volume of the solvent of interest (e.g., DMSO, water, buffers).
-
The mixture is agitated at a constant temperature until equilibrium is reached.
-
The suspension is filtered or centrifuged to remove undissolved solid.
-
The concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Application in PROTAC Development: Synthesis and Evaluation Workflow
This compound is a key reagent for the synthesis of PROTACs via click chemistry. The azide group reacts efficiently with an alkyne-functionalized ligand for a protein of interest.[5][11]
A typical experimental workflow for evaluating the efficacy of a synthesized PROTAC involves treating cultured cells with the PROTAC and measuring the degradation of the target protein, often by Western blot analysis.[12] Key parameters such as the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ) are determined to assess the potency and efficacy of the PROTAC.[12]
Logical Relationship of PROTAC Components
The modular nature of PROTACs, facilitated by building blocks like this compound, allows for the systematic optimization of protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pomalidomide-PEG-Azide | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. This compound | CAS#:2133360-04-8 | Chemsrc [chemsrc.com]
- 10. Pomalidomide = 98 HPLC 19171-19-8 [sigmaaldrich.com]
- 11. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Pomalidomide-PEG1-azide for PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1] This is achieved by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
Pomalidomide (B1683931) is a potent ligand for the Cereblon (CRBN) E3 ligase, a component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[2] Consequently, pomalidomide derivatives are invaluable tools in the development of CRBN-recruiting PROTACs. This guide focuses on Pomalidomide-PEG1-azide , a key building block for the synthesis of pomalidomide-based PROTACs. The inclusion of a single polyethylene (B3416737) glycol (PEG) unit as a linker and a terminal azide (B81097) group provides a versatile handle for "click chemistry," enabling the efficient conjugation of the pomalidomide moiety to a wide array of POI ligands.[2]
This technical guide provides a comprehensive overview of this compound, including its synthesis, its role in PROTAC-mediated protein degradation, relevant signaling pathways, quantitative data for pomalidomide-based PROTACs, and detailed experimental protocols for their development and characterization.
This compound: Structure and Properties
This compound is a functionalized derivative of pomalidomide designed for straightforward incorporation into PROTACs.
| Property | Value |
| Chemical Name | 2-(2-Azidoethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide |
| CAS Number | 2133360-04-8 |
| Molecular Formula | C₁₇H₁₆N₆O₆ |
| Molecular Weight | 400.35 g/mol |
| Functional Groups | Pomalidomide (CRBN ligand), PEG1 linker, Azide (for click chemistry) |
Synthesis of this compound
General Synthetic Strategy:
The synthesis typically starts with a pomalidomide precursor, often 4-fluorothalidomide, which is reacted with a bifunctional linker. In this case, the linker would be an amino-PEG1-azide.
Step 1: Synthesis of the Amino-PEG1-Azide Linker. This linker is not commercially available in a readily usable form for this specific reaction and would likely need to be synthesized. A possible route involves starting with 2-(2-aminoethoxy)ethanol, protecting the amine, converting the terminal alcohol to an azide, and then deprotecting the amine.
Step 2: Nucleophilic Aromatic Substitution (SNAr) Reaction. 4-Fluorothalidomide is reacted with the amino-PEG1-azide linker in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). The reaction is typically heated to drive it to completion.
Step 3: Purification. The final product, this compound, is then purified from the reaction mixture using techniques such as silica (B1680970) gel column chromatography or preparative high-performance liquid chromatography (HPLC).
Note: The synthesis of pomalidomide-based PROTAC building blocks can be challenging, with potential side reactions such as the nucleophilic attack of the linker on the glutarimide (B196013) ring of the pomalidomide core. Optimization of reaction conditions, including solvent, temperature, and base, is crucial for achieving a good yield of the desired product.
Mechanism of Action of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can participate in further catalytic cycles of degradation.
Caption: General mechanism of action of a pomalidomide-based PROTAC.
Signaling Pathways of Target Proteins
The degradation of specific target proteins by pomalidomide-based PROTACs can have profound effects on various signaling pathways implicated in disease, particularly cancer.
BRD4 Signaling Pathway
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the transcription of key oncogenes, such as c-Myc.[2] Degradation of BRD4 leads to the downregulation of these oncogenes, resulting in anti-proliferative effects.
Caption: Simplified BRD4 signaling pathway and the effect of its degradation.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation and survival.[3] Degrading EGFR can effectively shut down these pro-cancerous signals.
Caption: Key EGFR signaling pathways and the impact of EGFR degradation.
HDAC8 Signaling Pathway
Histone deacetylase 8 (HDAC8) is a class I HDAC that plays a role in transcriptional regulation and cell cycle progression. Its overexpression is associated with various cancers. Degrading HDAC8 can alter gene expression patterns and induce apoptosis in cancer cells.
Caption: Role of HDAC8 in chromatin remodeling and the effect of its degradation.
KRAS G12C Signaling Pathway
KRAS is a GTPase that is frequently mutated in cancer. The G12C mutation locks KRAS in an active, GTP-bound state, leading to constitutive activation of downstream pathways like the MAPK pathway, driving tumorigenesis.[1] Degrading the KRAS G12C mutant protein is a promising therapeutic strategy.
Caption: The constitutively active KRAS G12C signaling pathway and its disruption by PROTAC-mediated degradation.
Quantitative Data for Pomalidomide-Based PROTACs
The efficacy of a PROTAC is characterized by several key parameters, including its binding affinity to the E3 ligase and the target protein, and its ability to induce degradation of the target protein.
Binding Affinities to Cereblon (CRBN)
The binding affinity of the pomalidomide moiety to CRBN is a critical determinant of PROTAC efficacy.
| Compound | Binding Affinity (Kd) | Assay Method |
| Pomalidomide | ~157 nM | Competitive Titration |
| Lenalidomide | ~178 nM | Competitive Titration |
| Thalidomide | 250 nM | Isothermal Titration Calorimetry (ITC) |
Note: Data for this compound is not publicly available, but it is expected to have a similar binding affinity to its parent molecule, pomalidomide.
Degradation Potency of Pomalidomide-Based PROTACs
The degradation potency of a PROTAC is typically measured by its DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).
| PROTAC Target | PROTAC Name/Identifier | Cell Line | DC₅₀ | Dₘₐₓ (%) |
| BRD4 | ARV-825 | RS4;11 | 0.8 nM | >95 |
| dBET1 | MV4;11 | 1.8 nM | >95 | |
| EGFR | Compound 16 | A549 | 32.9 nM | 96 |
| Compound 15 | A549 | 43.4 nM | N/A | |
| HDAC8 | ZQ-23 | N/A | 147 nM | 93 |
| KRAS G12C | KP-14 | NCI-H358 | ~1.25 µM | N/A |
Experimental Protocols
The development and characterization of pomalidomide-based PROTACs involve a series of key experiments.
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to conjugate this compound to an alkyne-functionalized POI ligand.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMF/t-BuOH/H₂O mixture)
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and this compound (1.05 equivalents) in a suitable solvent system.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.2 equivalents) to the reaction mixture.
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the PROTAC molecule by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: Experimental workflow for PROTAC synthesis via click chemistry.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (and a vehicle control) for a desired time course (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in lysis buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and develop the blot using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
Cell Viability Assay
This assay determines the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Ternary Complex Formation Assay (NanoBRET™)
This assay monitors the formation of the POI-PROTAC-CRBN ternary complex in live cells.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-POI and HaloTag®-CRBN
-
Transfection reagent
-
Synthesized PROTAC
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Luminometer with appropriate filters
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-CRBN expression vectors.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Compound and Reagent Addition: Add the HaloTag® 618 Ligand to the cells. Then, add a serial dilution of the PROTAC. Finally, add the Nano-Glo® Substrate.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC₅₀ for ternary complex formation.
Conclusion
This compound is a versatile and valuable building block for the development of potent and selective PROTACs that recruit the CRBN E3 ligase. Its straightforward incorporation via click chemistry facilitates the rapid synthesis of PROTAC libraries for screening and optimization. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel pomalidomide-based PROTACs as next-generation therapeutics for a wide range of diseases. As our understanding of the intricacies of ternary complex formation and the ubiquitin-proteasome system continues to grow, so too will the potential of this compound and similar reagents to drive the discovery of innovative and effective targeted protein degraders.
References
Unveiling the Core Components of Pomalidomide-PEG1-azide: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 5, 2025 – In the rapidly advancing field of targeted protein degradation, the strategic design of molecular building blocks is paramount. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the synthesis, components, and application of Pomalidomide-PEG1-azide, a key reagent in the construction of Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a heterobifunctional molecule meticulously designed for the development of PROTACs. It comprises three essential components: the Pomalidomide (B1683931) core, a single unit polyethylene (B3416737) glycol (PEG1) linker, and a terminal azide (B81097) group. This strategic composition allows for its seamless integration into PROTAC synthesis, where it functions as the E3 ubiquitin ligase-recruiting moiety. The azide group provides a versatile chemical handle for conjugation to a target protein ligand via highly efficient "click chemistry" reactions.[1][2][3]
Core Components and their Functions
The efficacy of this compound as a PROTAC building block is derived from the distinct roles of its constituent parts.
Pomalidomide: The E3 Ligase Ligand
Pomalidomide is a potent derivative of thalidomide (B1683933) and is recognized for its immunomodulatory and anti-neoplastic activities.[4] Its primary mechanism of action involves binding to the Cereblon (CRBN) protein, which is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[5] This interaction is harnessed in PROTAC technology to bring the E3 ligase machinery into close proximity with a specific protein of interest, thereby inducing its ubiquitination and subsequent degradation by the proteasome.
PEG1 Linker: The Spacer Element
The single polyethylene glycol unit (PEG1) acts as a short, hydrophilic spacer. The linker in a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The length and composition of the linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of the resulting PROTAC.[6]
Azide Group: The Conjugation Handle
The terminal azide (-N3) group is a key functional group that enables the straightforward and efficient conjugation of this compound to a ligand for a protein of interest. This is typically achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two highly reliable and biocompatible "click chemistry" reactions.[5][7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2133360-04-8 | [8] |
| Molecular Formula | C₁₇H₁₆N₆O₆ | [1] |
| Molecular Weight | 400.35 g/mol | [1] |
| Appearance | Powder | [8] |
| Purity | ≥95% | [1] |
| Storage Temperature | 2-8°C | [8] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The following protocol is an adapted method based on the synthesis of structurally similar pomalidomide-azide derivatives.[9][10]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Fluorothalidomide
-
2-(2-Aminoethoxy)ethan-1-azide
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 equivalent) in DMSO, add 2-(2-aminoethoxy)ethan-1-azide (1.2 equivalents) and DIPEA (2.0 equivalents).
-
Stir the reaction mixture at 80-90°C for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield this compound.
Application in PROTAC Synthesis and Evaluation
This compound is a versatile building block for the synthesis of PROTACs targeting a wide range of proteins.
PROTAC Synthesis via Click Chemistry
The azide functionality of this compound allows for its efficient conjugation to an alkyne-functionalized ligand of a protein of interest (POI) through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[11]
General Protocol for CuAAC Reaction:
-
In a suitable reaction vial, dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and this compound (1.0-1.2 equivalents) in a solvent mixture such as DMF/t-BuOH/H₂O.
-
To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (B8700270) (0.2-0.5 equivalents) followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1-0.2 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by flash column chromatography or preparative HPLC to afford the desired PROTAC.
Experimental Workflow for PROTAC Evaluation
The functional validation of a newly synthesized PROTAC involves a series of in vitro assays to determine its efficacy and selectivity.
Caption: A generalized experimental workflow for the synthesis and functional validation of a pomalidomide-based PROTAC.
Signaling Pathway of Pomalidomide-Based PROTACs
The mechanism of action of a pomalidomide-based PROTAC involves the hijacking of the cell's natural protein disposal system.
Caption: The signaling pathway of a pomalidomide-based PROTAC, leading to the targeted degradation of a protein of interest.
Quantitative Data on Pomalidomide-Based PROTACs
The efficacy of PROTACs is highly dependent on the linker connecting the E3 ligase ligand to the target protein ligand. The following table provides a summary of quantitative data from published literature, illustrating the impact of linker composition on the degradation of Bruton's Tyrosine Kinase (BTK).
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Reference |
| BTK Degrader 1 | PEG | 4 | C4 | 15 | >95 | [6] |
| BTK Degrader 2 | Alkyl Chain | 6 | C4 | 8 | >95 | [6] |
| BTK Degrader 3 | PEG | 8 | C5 | 5 | >98 |
This table is a synthesized representation of data from multiple sources and is intended for illustrative purposes.
Conclusion
This compound is a fundamental building block in the design and synthesis of potent and selective PROTACs. Its well-defined components, coupled with the versatility of click chemistry, provide researchers with a powerful tool to explore the expanding landscape of targeted protein degradation. This technical guide offers a foundational understanding of its properties, synthesis, and application, empowering the scientific community to accelerate the development of novel therapeutics.
References
- 1. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ShinyGO 0.85 [bioinformatics.sdstate.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Pomalidomide-PEG1-Azide Linker: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemistry, synthesis, and application of the Pomalidomide-PEG1-azide linker, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the core chemical principles, experimental methodologies, and relevant data to facilitate its use in targeted protein degradation research.
Introduction to Pomalidomide (B1683931) and PROTAC Technology
Pomalidomide is an immunomodulatory agent that functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) complex.[1] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2]
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate proteins of interest (POIs). They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3] Pomalidomide and its derivatives are widely employed as potent E3 ligase-recruiting ligands in PROTAC design.[1]
The this compound linker is a versatile chemical tool that incorporates the CRBN-recruiting pomalidomide scaffold with a short polyethylene (B3416737) glycol (PEG) spacer and a terminal azide (B81097) group.[4][5] The azide functionality enables the facile and efficient conjugation to a POI ligand containing a compatible reactive group, typically an alkyne, through "click chemistry."[3][6]
Chemical Properties and Structure
The this compound linker is an E3 ligase ligand-linker conjugate.[5] Its structure consists of the pomalidomide core, a single ethylene (B1197577) glycol unit (PEG1), and a terminal azide group. The PEG linker enhances the solubility and can influence the conformational flexibility of the resulting PROTAC molecule.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₆N₆O₆ | [7][8] |
| Molecular Weight | 400.35 g/mol | [7][8] |
| Purity | ≥95% (typically) | [7][8] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO, DMF | [1] |
Synthesis of this compound
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found, a general and widely adopted synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction of a 4-fluoro-pomalidomide precursor with an amino-PEG1-azide linker. This method is often preferred due to its efficiency and relatively high yields.[9][10]
General Synthetic Workflow
The synthesis can be conceptually broken down into two main stages: the preparation of the amino-PEG1-azide linker and its subsequent conjugation to the pomalidomide core.
Caption: General synthetic workflow for this compound.
Experimental Protocol (Generalized)
Caution: Organic azides are potentially explosive and should be handled with care. Avoid heat and mechanical shock. Pomalidomide is a thalidomide (B1683933) analog and is a known teratogen; appropriate safety precautions must be taken. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment.
Materials:
-
4-fluoro-pomalidomide
-
2-(2-azidoethoxy)ethan-1-amine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 4-fluoro-pomalidomide (1.0 eq) in anhydrous DMSO, add 2-(2-azidoethoxy)ethan-1-amine (1.2 eq) followed by DIPEA (3.0 eq).
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary but is often in the range of several hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Table 2: Representative Reaction Parameters (Generalized)
| Parameter | Condition |
| Solvent | DMSO |
| Base | DIPEA |
| Temperature | 80-100 °C |
| Monitoring | TLC, LC-MS |
| Purification | Silica Gel Chromatography |
Application in PROTAC Synthesis: Click Chemistry
The terminal azide group of the this compound linker is a versatile handle for its conjugation to a POI ligand via "click chemistry."[6] The most common click reaction employed is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[6] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes like DBCO or BCN is also a viable copper-free alternative.[3][6]
PROTAC Synthesis Workflow via CuAAC
References
- 1. Pomalidomide-PEG3-Azide | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pomalidomide-PEG-Azide | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | CAS#:2133360-04-8 | Chemsrc [chemsrc.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Biological Activity of Pomalidomide-PEG1-azide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG1-azide is a functionalized chemical entity crucial in the rapidly advancing field of targeted protein degradation. It serves as a cornerstone for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This molecule incorporates three key features: the pomalidomide (B1683931) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase; a single polyethylene (B3416737) glycol (PEG) unit linker; and a terminal azide (B81097) group, enabling covalent conjugation to a target protein ligand via click chemistry.[1][2][3] This guide provides a comprehensive overview of the biological activity of this compound, its mechanism of action in PROTACs, and detailed experimental protocols for its characterization.
Core Concept: A Building Block for Targeted Protein Degradation
This compound is not a therapeutic agent in itself but a critical building block for the construction of PROTACs.[1] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific proteins of interest.[4] The pomalidomide component of the molecule acts as a high-affinity ligand for CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[5][6] The azide group provides a versatile chemical handle for the attachment of a ligand that binds to a specific target protein.[5][7]
Mechanism of Action
The biological activity of a PROTAC synthesized using this compound is predicated on the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[8] This proximity, induced by the PROTAC, leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4][9] The PROTAC molecule is then released and can participate in further cycles of degradation, acting catalytically.[9]
Caption: Mechanism of protein degradation by a pomalidomide-based PROTAC.
Quantitative Biological Activity Data
While specific quantitative data for this compound itself is not extensively available, the biological activity is inferred from the pomalidomide core and the performance of PROTACs synthesized using similar linkers.
Cereblon Binding Affinity of Pomalidomide
The binding affinity of the pomalidomide moiety to CRBN is a critical determinant of the resulting PROTAC's efficacy.
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM[5][10] | ~2 µM[11], 153.9 nM[12] | Competitive Titration, Competitive Binding Assay, Fluorescence Polarization |
| Lenalidomide | ~178 nM[10] | ~3 µM[5], 268.6 nM[12] | Competitive Titration, Competitive Binding Assay, Fluorescence Polarization |
| Thalidomide (B1683933) | ~250 nM[10] | 347.2 nM[12] | Competitive Titration, Fluorescence Polarization |
Note: The presented data is for the parent pomalidomide molecule. The conjugation of the PEG1-azide linker may slightly alter the binding affinity.
Representative Degradation Efficiency of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table summarizes representative data for PROTACs utilizing pomalidomide as the E3 ligase ligand.
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 | [13] |
| MS4078 (C4-alkyne) | ALK | SU-DHL-1 | ~50 | >90 | [13] |
Note: This data is for pomalidomide-based PROTACs with different linkers and target ligands and serves as a reference for the potential efficacy of PROTACs synthesized with this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of the biological activity of PROTACs synthesized using this compound.
Cereblon Binding Assay (Fluorescence Polarization)
This assay determines the binding affinity of a compound to the CRBN-DDB1 complex.
Materials:
-
Recombinant human CRBN/DDB1 complex
-
Fluorescently labeled tracer ligand (e.g., Bodipy-thalidomide)[12]
-
Pomalidomide (as a positive control)
-
Assay Buffer
-
Black, low-binding 96-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compound (PROTAC synthesized with this compound) and pomalidomide in assay buffer.
-
In a 96-well plate, add the diluted compounds.
-
Add a constant concentration of the CRBN/DDB1 complex and the fluorescent tracer to each well.
-
Include control wells with assay buffer only ("no inhibitor") and wells with only the tracer ("no enzyme").
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a microplate reader.
-
The IC50 value is determined by plotting the change in fluorescence polarization against the compound concentration.
Western Blot for PROTAC-Induced Protein Degradation
This protocol quantifies the dose-dependent degradation of a target protein.[2]
Caption: Experimental workflow for Western blot analysis of PROTAC-induced protein degradation.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).[14] Include a vehicle control (e.g., DMSO).[14]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[2]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples to denature the proteins and load equal amounts onto an SDS-PAGE gel.[2]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an HRP-conjugated secondary antibody.[2][14]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software to determine the DC50 and Dmax values.[2]
Cell Viability Assay
This assay assesses the effect of the PROTAC on cell proliferation and viability.[1]
Procedure (using a luminescent assay like CellTiter-Glo®):
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate overnight.[1]
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC. Include a vehicle control.[1]
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).[1]
-
Reagent Addition: Add the viability reagent (e.g., CellTiter-Glo®) to each well.[15]
-
Signal Detection: Measure the luminescence using a plate reader.[15]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[1]
Conclusion
This compound is a valuable chemical tool for the development of PROTACs, a promising new modality in drug discovery. Its high affinity for the E3 ligase Cereblon, combined with a versatile azide handle for click chemistry, enables the rational design and synthesis of potent and selective protein degraders. The experimental protocols outlined in this guide provide a robust framework for the characterization of the biological activity of novel PROTACs, facilitating the advancement of targeted protein degradation research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Pomalidomide-PEG1-azide: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for Pomalidomide-PEG1-azide, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the potential hazards, recommended handling procedures, and relevant experimental protocols to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a synthetic compound that incorporates the pomalidomide (B1683931) moiety, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a short polyethylene (B3416737) glycol (PEG) linker terminating in an azide (B81097) group. This azide functionality allows for its conjugation to other molecules via "click chemistry."[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 2133360-04-8 | [2] |
| Molecular Formula | C₁₇H₁₆N₆O₆ | [2] |
| Molecular Weight | 400.35 g/mol | [2] |
| Appearance | Likely a solid powder | N/A |
| Purity | ≥95% | [2] |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO) | N/A |
| Storage Conditions | Store at 4°C, protected from light. | [2] |
Safety and Hazard Information
The primary hazards associated with this compound stem from the inherent properties of both the pomalidomide and the azide functional groups. Pomalidomide is a thalidomide (B1683933) analogue and is considered a potential teratogen, while organic azides can be energetic and potentially explosive under certain conditions.
Table 2: Hazard Identification and GHS Classification
| Hazard | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation |
| Reproductive Toxicity | GHS08 | Danger | H360: May damage fertility or the unborn child |
Note: This information is based on available data for Pomalidomide and related azide compounds and should be considered representative. A specific Safety Data Sheet (SDS) for this compound should be consulted for complete hazard information.
Handling and Storage Guidelines
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.
Engineering Controls
-
Fume Hood: All handling of this compound, especially in its solid, powdered form, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
Table 3: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact. Double gloving offers protection in case of a breach in the outer glove. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and aerosols. |
| Body Protection | Disposable, solid-front, back-closing chemotherapy gown with long sleeves and elastic or knit cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form or when there is a risk of aerosolization. | Protects against inhalation of the potent compound. |
Handling Procedures
-
Designated Area: Designate a specific area within the laboratory for handling this compound.
-
Preparation: Prepare all necessary equipment and reagents before bringing the compound into the handling area. Use disposable plastic-backed absorbent pads to cover the work surface.
-
Weighing: Handle the solid compound within a containment system such as a ventilated balance enclosure or a glove box.
-
Dissolving: Slowly add solvent to the solid to avoid aerosolization.
-
General Precautions:
-
Avoid the formation of dust.
-
Use non-metal spatulas (e.g., plastic or ceramic) to prevent the formation of shock-sensitive metal azides.
-
Avoid heating the compound unless specified in a protocol, and if so, use appropriate shielding.
-
Keep containers tightly sealed when not in use.
-
Storage
-
Store this compound at 4°C in a tightly sealed container, protected from light.[2]
Disposal
-
Dispose of waste containing this compound as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Experimental Protocols
This compound is primarily used in "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate it to a molecule containing a terminal alkyne.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating this compound to an alkyne-containing molecule of interest (MOI-alkyne).
Materials:
-
This compound
-
Alkyne-containing molecule of interest (MOI-alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of your MOI-alkyne in anhydrous DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO or water.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add the this compound solution (1.0 equivalent).
-
Add the MOI-alkyne solution (1.0-1.2 equivalents).
-
Add the copper ligand (THPTA or TBTA) solution (0.5 equivalents).
-
Add the CuSO₄ solution (0.1 equivalents).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0-2.0 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst.
-
Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by preparative HPLC to yield the final conjugate.
-
Visualizations
References
Methodological & Application
Application Notes and Protocols for Pomalidomide-PEG1-Azide in PROTAC Synthesis via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from the cell.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]
Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4A-DDB1-CRBN complex.[3][5] Its derivatives are therefore crucial building blocks in the development of CRBN-recruiting PROTACs. Pomalidomide-PEG1-azide is a functionalized derivative of pomalidomide that incorporates a short polyethylene (B3416737) glycol (PEG) linker terminating in an azide (B81097) group. This azide functionality serves as a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific conjugation of the pomalidomide moiety to an alkyne-functionalized POI ligand.[6][7][]
This document provides detailed application notes and experimental protocols for the synthesis of PROTACs using this compound and an alkyne-modified POI ligand via CuAAC.
PROTAC-Mediated Protein Degradation Pathway
The mechanism of action for a pomalidomide-based PROTAC involves the hijacking of the ubiquitin-proteasome system. The PROTAC molecule first forms a ternary complex by simultaneously binding to the target POI and the CRBN E3 ligase.[4][9] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein.[3]
Experimental Protocols
Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the click chemistry reaction to conjugate this compound with an alkyne-functionalized POI ligand.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, as a copper-stabilizing ligand)
-
Solvent: A mixture of tert-Butanol (t-BuOH) and water, or Dimethylformamide (DMF)[6][10]
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized POI ligand in anhydrous DMSO.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.[5]
-
(Optional) Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a clean reaction vial, add the this compound solution (1.0 equivalent).
-
Add the alkyne-functionalized POI ligand solution (1.0-1.2 equivalents).[5]
-
Add a suitable solvent or solvent mixture (e.g., 1:1 t-BuOH/H₂O or DMF) to achieve a final reactant concentration in the range of 1-10 mM.[5][10] Ensure all components are fully dissolved.
-
-
Catalyst Addition:
-
Reaction and Monitoring:
-
Purification and Characterization:
-
Upon completion, purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) or silica (B1680970) gel column chromatography.[6]
-
Characterize the final PROTAC product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.[6]
-
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to assess the efficacy of the synthesized PROTAC in inducing the degradation of the target protein in a cellular context.[6]
Materials:
-
Synthesized PROTAC
-
Appropriate cell line expressing the POI
-
Cell culture medium and supplements
-
DMSO (for PROTAC stock solution)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.
-
Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 12, 24 hours).[6] Include a vehicle control (DMSO only).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC₅₀ value (the concentration of PROTAC that results in 50% degradation of the POI).
-
Data Presentation
The efficacy of synthesized PROTACs is typically quantified by their DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values. Below are representative data for previously developed pomalidomide-based PROTACs targeting various proteins.
| PROTAC Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Compound 15 | EGFRʷᵗ | A549 | 43.4 | - | [9] |
| Compound 16 | EGFRʷᵗ | A549 | 32.9 | 96 | [9][12] |
| B24 | BRD4 | MV4-11 | <10 | - | [9] |
| B25 | BRD4 | MV4-11 | <10 | - | [9] |
| SJF620 | BTK | - | 7.9 | >95 | [9] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. The azide functionality allows for the use of highly efficient and reliable click chemistry to conjugate it with a wide variety of alkyne-functionalized POI ligands.[1][6] This modular approach facilitates the rapid generation of PROTAC libraries for screening and optimization in targeted protein degradation studies. The protocols provided herein offer a comprehensive guide for researchers aiming to develop novel therapeutics based on this powerful technology.
References
- 1. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Pomalidomide-PEG1-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for the covalent ligation of molecular fragments.[1][2] Pomalidomide-PEG1-azide is a key bifunctional building block used extensively in the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).[3][4][5][6] Pomalidomide acts as a potent molecular glue, recruiting the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific target proteins.[1][2][3] The terminal azide (B81097) group on the short polyethylene (B3416737) glycol (PEG) linker allows for its straightforward conjugation to alkyne-modified molecules, such as target protein ligands, imaging probes, or other bioactive compounds, via the CuAAC reaction.[1][5]
These application notes provide detailed protocols, supporting data, and visualizations to guide researchers in the successful application of this compound in their research and development endeavors.
Mechanism of Action: Pomalidomide in Targeted Protein Degradation
Pomalidomide functions by binding to the Cereblon (CRBN) protein, which is a substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[2][3] This binding event allosterically modulates the substrate specificity of the E3 ligase, leading to the recruitment of neo-substrate proteins, most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] The hijacked E3 ligase complex then polyubiquitinates these neo-substrates, marking them for degradation by the 26S proteasome. This mechanism is the foundation of PROTAC technology, where a pomalidomide-based ligand is linked to a warhead that binds a specific protein of interest, thereby inducing its targeted degradation.
Data Presentation
While specific quantitative data for CuAAC reactions with this compound is not extensively published, the reaction conditions and yields are expected to be highly similar to the structurally related Pomalidomide-C5-azide. The following tables summarize typical reaction conditions and potential troubleshooting solutions that serve as a strong starting point for optimization.
Table 1: Typical Reaction Conditions for CuAAC with Pomalidomide-Azide Analogues [1]
| Parameter | Recommended Conditions | Notes |
|---|---|---|
| Solvent | t-BuOH/H₂O (1:1) or DMSO/H₂O | Co-solvents are often necessary to solubilize all reactants. |
| This compound Concentration | 1.0 - 1.2 equivalents | A slight excess of the azide or alkyne can be used to drive the reaction to completion. |
| Alkyne Substrate Concentration | 1.0 equivalents | Typically the limiting reagent. |
| Copper(I) Source | CuSO₄·5H₂O (0.1 - 0.5 eq.) | Reduced in situ to the active Cu(I) state. |
| Reducing Agent | Sodium Ascorbate (B8700270) (1.0 - 5.0 eq.) | Should be freshly prepared. |
| Copper Ligand | THPTA or TBTA (1.0 - 5.0 eq. relative to copper) | Ligands protect the copper from oxidation and improve reaction efficiency. |
| Temperature | Room Temperature | The reaction is generally efficient at ambient temperatures. |
| Reaction Time | 1 - 16 hours | Progress can be monitored by TLC or LC-MS. |
Table 2: Troubleshooting Guide for Low-Yield CuAAC Reactions [7]
| Symptom | Potential Cause | Recommended Solution |
|---|---|---|
| No or very low product formation | Inactive catalyst (oxidized Cu(I)) | Use freshly prepared sodium ascorbate solution. Ensure all solvents are thoroughly degassed. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Impure reagents | Confirm the purity of this compound and the alkyne substrate via NMR or LC-MS. Purify if necessary. | |
| Reaction starts but does not go to completion | Catalyst degradation | Add a second charge of CuSO₄/ligand and sodium ascorbate. |
| Insufficient reducing agent | Ensure a molar excess of sodium ascorbate relative to the copper catalyst. | |
| Formation of side products | Oxidation of sensitive groups | Degas solvents thoroughly. Use a ligand to protect the copper catalyst. |
| Difficulty in purifying the final product | Presence of copper | After the reaction, add a copper chelator like EDTA to facilitate removal during workup. |
| | Similar polarity of product and starting materials | Optimize chromatography conditions (e.g., gradient, solvent system) for better separation. |
Experimental Protocols
The following is a representative protocol for the Copper-Catalyzed Azide-Alkyne Cycloaddition of this compound with an alkyne-containing molecule. This protocol is a general guideline and may require optimization based on the specific alkyne substrate.[1]
Preparation of Stock Solutions:
-
This compound Solution: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Alkyne Substrate Solution: Prepare a 10 mM stock solution of your alkyne-containing molecule in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄) Solution: Prepare a 20 mM stock solution in deionized water.
-
THPTA Ligand Solution (Recommended): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate (NaAsc) Solution: Prepare a 100 mM stock solution in deionized water. Note: This solution is prone to oxidation and should be prepared fresh immediately before use.[3]
Experimental Workflow Diagram
Reaction Procedure:
-
Reaction Setup:
-
In a clean, dry vial, add this compound (1.1 eq.) and the alkyne substrate (1.0 eq.).
-
Add a solvent mixture, such as DMSO and water, to achieve a final reaction concentration of approximately 5-10 mM with respect to the limiting reagent.
-
Add the THPTA ligand solution to a final concentration of approximately 1.25 mM.
-
Add the CuSO₄ solution to a final concentration of approximately 0.25 mM. The solution may turn a pale blue.[1]
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM. The solution should become colorless or pale yellow.[1]
-
Seal the vial and stir the reaction mixture at room temperature for 1-16 hours.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.[1]
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench by adding deionized water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with a dilute aqueous solution of a copper chelator like EDTA to remove residual copper salts, followed by a brine wash.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired triazole conjugate.
-
Conclusion
This compound is a valuable reagent for the synthesis of complex molecular architectures, particularly in the development of PROTACs and other chemical biology probes. The Copper-Catalyzed Azide-Alkyne Cycloaddition provides a robust and efficient method for its conjugation to a wide variety of alkyne-containing molecules. The protocols and data provided herein serve as a comprehensive guide for researchers, enabling the reliable application of this powerful reaction. While the provided protocol is a strong starting point, optimization of reaction conditions may be necessary to achieve maximal yields for specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Pomalidomide-PEG1-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for a cytotoxic copper catalyst.[1][2] This reaction occurs between a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[2] The inherent ring strain of the cyclooctyne provides the driving force for a rapid and highly specific reaction, forming a stable triazole linkage under physiological conditions.[1] Its biocompatibility and efficiency make SPAAC an ideal tool for applications ranging from live-cell imaging to the synthesis of complex bioconjugates and therapeutics.[1]
Pomalidomide-PEG1-azide: A Versatile Building Block for Targeted Protein Degradation
Pomalidomide (B1683931) is a potent immunomodulatory drug that functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the cell's protein degradation machinery.[2] This binding event can be harnessed to redirect the E3 ligase to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. This is the principle behind Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules composed of a ligand for an E3 ligase and a ligand for a POI, connected by a linker.
This compound is a functionalized derivative of pomalidomide designed for seamless integration into PROTACs and other bioconjugates. It incorporates the pomalidomide scaffold for CRBN recruitment and a short polyethylene (B3416737) glycol (PEG1) linker terminating in an azide (B81097) group. This azide serves as a versatile handle for SPAAC, allowing for the efficient and specific conjugation to a DBCO-modified POI ligand. The PEG linker can enhance the solubility and pharmacokinetic properties of the resulting conjugate.
Key Applications
-
PROTAC Synthesis: The primary application of this compound is in the modular and efficient synthesis of PROTACs for targeted protein degradation.
-
Bioconjugation: This reagent can be used to attach the pomalidomide moiety to a variety of biomolecules, including proteins, peptides, and nucleic acids, that have been functionalized with a strained alkyne.
-
Chemical Biology: this compound is a valuable tool for the development of chemical probes to study the ubiquitin-proteasome system and the biological roles of Cereblon.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₆N₆O₆ |
| Molecular Weight | 400.35 g/mol |
| Purity | ≥95% |
| Storage | 4°C, protect from light |
Table 2: General Parameters for SPAAC Reactions with DBCO
| Parameter | Recommended Range | Notes |
| Reactant Concentration | 10 µM - 10 mM | Dependent on the specific application and reactivity of the strained alkyne.[2] |
| Molar Ratio (Azide:DBCO) | 1:1 to 5:1 | A 1.5 to 5-fold molar excess of the azide is often recommended to drive the reaction to completion.[2] |
| Temperature | 4°C to 37°C | Reaction proceeds well at room temperature. Lower temperatures can be used for sensitive biomolecules. |
| Reaction Time | 1 - 24 hours | Dependent on reactant concentrations and the specific cyclooctyne used. |
| Solvent | DMSO, DMF, PBS (pH 7.4) | Ensure the final concentration of organic solvent is compatible with the stability of your biomolecule (typically <10% v/v).[2] |
Signaling Pathway and Mechanism of Action
Pomalidomide-based PROTACs function by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The pomalidomide moiety of the PROTAC binds to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. Simultaneously, the other end of the PROTAC binds to the protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
Mechanism of a pomalidomide-based PROTAC.
Experimental Protocols
Protocol 1: General Procedure for SPAAC Conjugation of this compound to a DBCO-Functionalized Molecule
This protocol provides a general guideline for the conjugation of this compound to a molecule containing a Dibenzocyclooctyne (DBCO) group.
Materials:
-
This compound
-
DBCO-functionalized molecule (e.g., protein, peptide, or small molecule)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (for bioconjugation)
-
Analytical tools for monitoring the reaction (e.g., LC-MS, HPLC, SDS-PAGE)
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-50 mM.
-
Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent (e.g., reaction buffer, DMSO). The concentration will depend on the specific molecule.
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the DBCO-functionalized molecule.
-
Add the reaction buffer (e.g., PBS) to achieve the desired final reaction concentration.
-
Add the this compound stock solution to the reaction mixture. A 1.5 to 5-fold molar excess of the azide is often recommended to drive the reaction to completion.[2]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with the stability of your biomolecule, typically below 10% (v/v).[2]
-
Gently mix the reaction components.
Reaction Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) or at 37°C for 1-24 hours. The optimal reaction time will depend on the concentration and reactivity of the substrates.
-
For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).
Purification:
-
Upon completion, the reaction mixture can be purified to remove unreacted reagents.
-
For small molecule conjugates, purification can be achieved by preparative HPLC.
-
For protein conjugates, size-exclusion chromatography (SEC) or dialysis can be used to remove excess this compound.
SPAAC reaction of this compound.
Protocol 2: Monitoring SPAAC Reaction Progress by HPLC
Materials:
-
Aliquots of the SPAAC reaction mixture at different time points
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., water and acetonitrile (B52724) with 0.1% TFA)
Procedure:
-
At various time points during the reaction (e.g., 0, 1, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by rapid freezing or dilution).
-
Inject the aliquot onto the HPLC system.
-
Monitor the chromatogram at a wavelength where both the starting materials and the product can be detected (e.g., 254 nm or 280 nm).
-
The consumption of starting materials and the formation of the product peak can be quantified by integrating the peak areas.
A typical experimental workflow for SPAAC.
References
Application Notes and Protocols for Protein Conjugation to Pomalidomide-PEG1-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), an immunomodulatory agent, has garnered significant attention in drug development, particularly in the field of targeted protein degradation. Its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase makes it a crucial component in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Pomalidomide-PEG1-azide is a derivative of pomalidomide that incorporates a short polyethylene (B3416737) glycol (PEG) spacer and a terminal azide (B81097) group. This functionalization allows for the covalent attachment of pomalidomide to a protein of interest through highly specific and efficient bioorthogonal "click chemistry" reactions. The resulting protein-pomalidomide conjugate can then be utilized to induce the degradation of a target protein that interacts with the conjugated protein.
These application notes provide detailed protocols for two common methods for conjugating a protein of interest to this compound: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Additionally, methods for the characterization and purification of the resulting conjugate are described.
Principle of Conjugation Methods
The conjugation of this compound to a protein of interest relies on the formation of a stable triazole linkage between the azide group on the pomalidomide linker and an alkyne group introduced onto the protein.
1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
This method involves the use of a copper(I) catalyst to promote the reaction between a terminal alkyne-modified protein and the azide group of this compound.[1] The reaction is highly efficient and specific, proceeding readily in aqueous buffer systems.[2][3] To prevent potential damage to the protein from copper-generated reactive oxygen species, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[4][5] A reducing agent, typically sodium ascorbate (B8700270), is used to maintain copper in its active Cu(I) oxidation state.[6]
2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
SPAAC is a copper-free click chemistry method that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), incorporated into the protein.[7][8] The high ring strain of the cyclooctyne allows it to react spontaneously with the azide group of this compound without the need for a catalyst.[9] This makes SPAAC particularly suitable for applications where copper toxicity is a concern, such as in living cells.[9]
Experimental Protocols
Prior to conjugation, the protein of interest must be functionalized with an alkyne group. For CuAAC, a terminal alkyne is required. For SPAAC, a strained alkyne like DBCO is necessary. This can be achieved through various methods, including the use of N-hydroxysuccinimide (NHS) esters of alkyne-containing linkers to modify lysine (B10760008) residues on the protein surface.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of a terminal alkyne-modified protein to this compound.
Materials:
-
Alkyne-modified protein of interest in a copper-compatible buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Deionized water
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassettes)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh just before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to the reaction mixture to achieve the desired molar excess (typically 5-10 fold excess relative to the protein). Ensure the final DMSO concentration is below 10% (v/v) to maintain protein stability.
-
Add the THPTA stock solution to a final concentration of 5 mM.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 10 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for 12-16 hours for sensitive proteins.
-
-
Purification:
-
Purify the protein-pomalidomide conjugate from excess reagents using size-exclusion chromatography (SEC) or dialysis.
-
Table 1: Typical Reaction Conditions for CuAAC
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL | Dependent on protein solubility and stability. |
| This compound | 5-10 molar excess | A higher excess can drive the reaction to completion. |
| Copper(II) Sulfate | 1 mM | Final concentration. |
| THPTA | 5 mM | Ligand to protect the protein. |
| Sodium Ascorbate | 10 mM | Freshly prepared reducing agent. |
| Reaction Buffer | PBS, pH 7.4 | Avoid buffers that can chelate copper. |
| Temperature | Room Temperature or 4°C | Optimize based on protein stability. |
| Incubation Time | 1-4 hours (RT) or 12-16 hours (4°C) | Monitor reaction progress if possible. |
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the conjugation of a strained alkyne (e.g., DBCO)-modified protein to this compound.
Materials:
-
DBCO-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassettes)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to the reaction mixture to achieve the desired molar excess (typically 3-5 fold excess relative to the protein). Ensure the final DMSO concentration is below 10% (v/v).
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 4-12 hours. The reaction can also be performed at 4°C for 24-48 hours. The reaction progress can be monitored by LC-MS.[4]
-
-
Purification:
-
Purify the protein-pomalidomide conjugate from excess reagents using size-exclusion chromatography (SEC) or dialysis.
-
Table 2: Typical Reaction Conditions for SPAAC
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL | Dependent on protein solubility and stability. |
| This compound | 3-5 molar excess | A slight excess is used to ensure complete conversion.[4] |
| Reaction Buffer | PBS, pH 7.4 | Most common biological buffers are compatible. |
| Temperature | Room Temperature or 4°C | Longer incubation is needed at lower temperatures.[4] |
| Incubation Time | 4-12 hours (RT) or 24-48 hours (4°C) | Reaction times can vary based on the specific strained alkyne.[4] |
Characterization of the Protein-Pomalidomide Conjugate
After purification, it is essential to characterize the conjugate to confirm successful labeling and determine the drug-to-antibody ratio (DAR), which is the average number of pomalidomide molecules conjugated to each protein.
1. Mass Spectrometry (MS):
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique to determine the molecular weight of the conjugate.[10][11] By comparing the mass of the unconjugated protein with the mass of the conjugate, the number of attached pomalidomide molecules can be determined, providing an accurate DAR value.[2][12]
2. Hydrophobic Interaction Chromatography (HIC):
HIC separates proteins based on their surface hydrophobicity.[13] The conjugation of the relatively hydrophobic pomalidomide molecule increases the overall hydrophobicity of the protein. HIC can be used to separate unconjugated protein from conjugates with different DARs, allowing for the quantification of each species.[13][14]
3. UV-Vis Spectroscopy:
If the protein and pomalidomide have distinct absorbance maxima, UV-Vis spectroscopy can be used to estimate the DAR.[14] By measuring the absorbance at the respective wavelengths, the concentrations of the protein and the conjugated pomalidomide can be determined, and the DAR can be calculated.[14]
Table 3: Summary of Characterization Techniques
| Technique | Information Provided | Key Advantages |
| LC-MS | Precise molecular weight of the conjugate, accurate DAR determination. | High accuracy and resolution. |
| HIC | Separation of species with different DARs, quantification of each species. | Provides information on the distribution of drug loading. |
| UV-Vis | Estimation of DAR. | Simple and rapid method. |
Pomalidomide Signaling Pathway in Targeted Protein Degradation
Pomalidomide functions by redirecting the activity of the Cereblon (CRBN) E3 ubiquitin ligase.[15][16] In the context of a protein-pomalidomide conjugate, the pomalidomide moiety binds to CRBN, bringing the E3 ligase into close proximity with the target protein that interacts with the conjugated protein of interest. This induced proximity facilitates the transfer of ubiquitin from an E2-ubiquitin conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[16]
References
- 1. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 15. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
Application Notes & Protocols: Downstream Analysis of PROTACs Synthesized with Pomalidomide-PEG1-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[3][4]
Pomalidomide-PEG1-azide is a crucial and versatile chemical building block used in the synthesis of PROTACs.[5][6] The pomalidomide (B1683931) moiety serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[5][7] The azide (B81097) group, via "click chemistry," allows for the efficient and modular conjugation of a POI-binding ligand through a PEG linker.[7][8] This document provides detailed application notes and protocols for the essential downstream analyses required to characterize and validate the function of these synthesized PROTACs.
Mechanism of Action: Pomalidomide-Based PROTACs
PROTACs synthesized with this compound function by hijacking the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[7] The process begins with the formation of a ternary complex, where the PROTAC molecule simultaneously binds to the target protein and CRBN.[9][10] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in another degradation cycle.[9]
Quantitative Data Summary
The efficacy of a PROTAC is defined by key quantitative parameters. DC50 represents the concentration required to degrade 50% of the target protein, while Dmax is the maximum percentage of degradation achieved.[8][10] The functional consequence of this degradation is often measured by cell viability assays, with IC50 representing the concentration that inhibits cell growth by 50%.[9][11]
Table 1: Representative Degradation Performance of Pomalidomide-Based PROTACs
| Target Protein | PROTAC Compound | DC50 | Dmax | Cell Line |
|---|---|---|---|---|
| HDAC8 | ZQ-23 | 147 nM | 93% | K562 |
| PI3K | GP262 | 42-227 nM | >80% | MDA-MB-231 |
| mTOR | GP262 | 45.4 nM | >80% | MDA-MB-231 |
| KRAS G12C | LC-2 | 0.25 - 0.76 µM | ~80% | NCI-H2030 |
| BRD4 | ARV-825 | ~1 nM | >95% | RS4;11 |
Note: Data is compiled from different studies and experimental conditions may vary.[10][12][13][14]
Table 2: Representative Cell Viability Data for Pomalidomide-Based PROTACs
| PROTAC Compound | Target | IC50 | Cell Line | Assay Type |
|---|---|---|---|---|
| Pomalidomide-C5-Dovitinib | FLT3-ITD | 50-100 nM | AML cells | CellTiter-Glo |
| GP262 | PI3K/mTOR | 44.3 nM | OCL-AML3 | Not Specified |
| ARV-825 | BET Proteins | <100 nM | MM1.S | MTT |
Note: Data is compiled from different studies and experimental conditions may vary.[11][12][15]
Key Experimental Protocols and Workflows
Target Protein Degradation by Western Blot
Western blotting is the most common method to quantify the degradation of a target protein.[10] This protocol outlines the steps to determine the dose-response (DC50) and time-course of PROTAC-mediated protein degradation.
Detailed Protocol:
-
Materials:
-
Cell line expressing the target protein
-
This compound based PROTAC and controls (e.g., vehicle DMSO)
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors[16]
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (Target Protein, Loading Control e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system[3]
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency.[3] Allow cells to adhere for 24 hours. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 6, 12, 24 hours).[16] Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Aspirate media and wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer. Scrape cells and incubate on ice for 30 minutes.[16]
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA or Bradford assay.[16]
-
Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes. Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate proteins by size.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies against the target protein and a loading control overnight at 4°C. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[3][16]
-
Detection & Analysis: Wash the membrane and apply an ECL substrate.[3] Capture the chemiluminescent signal using an imaging system. Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[10]
-
Cell Viability and Cytotoxicity Assays
These assays are fundamental for evaluating the functional consequences of target protein degradation, such as the inhibition of cancer cell proliferation.[11]
Protocol 1: MTT Assay
-
Procedure:
-
Cell Seeding and Treatment: Seed cells (5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).[11]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[9]
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against PROTAC concentration to determine the IC50 value.[9]
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Procedure:
-
Cell Seeding and Treatment: Prepare an opaque-walled 96-well plate with cells in 100 µL of culture medium per well.[11] Treat with a serial dilution of the PROTAC for the desired time.
-
Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well.[9]
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]
-
Target Ubiquitination by Co-Immunoprecipitation (Co-IP)
This protocol is used to confirm that the PROTAC induces the ubiquitination of the target protein by demonstrating its interaction with the CRBN E3 ligase.
Detailed Protocol:
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated proteins to accumulate.[9][10] Lyse the cells using a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Pre-clear the cell lysates with protein A/G beads. Incubate the lysates with an antibody against the target protein overnight at 4°C. Add protein A/G beads to capture the antibody-protein complexes.[9]
-
Washing and Elution: Wash the beads several times with IP lysis buffer to remove non-specific binding. Elute the protein complexes from the beads.[9]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein, CRBN, and ubiquitin to detect the formation of the ternary complex and ubiquitination of the target.[9]
-
Concluding Remarks
The downstream analysis of PROTACs synthesized with this compound is a multi-faceted process critical for validating their mechanism of action and therapeutic potential. The protocols and data presentation formats outlined in these application notes provide a comprehensive framework for researchers to assess target degradation, evaluate cellular effects, and confirm the on-target mechanism. Rigorous execution of these experiments is essential for the successful development of potent and selective protein degraders.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pomalidomide-PEG-Azide | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Ternary Complex Formation with Pomalidomide-PEG1-azide PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. The formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase is a critical initiating step for subsequent ubiquitination and proteasomal degradation of the target protein.
Pomalidomide (B1683931) is a well-established recruiter of the Cereblon (CRBN) E3 ligase. PROTACs incorporating a pomalidomide moiety, such as those with a Pomalidomide-PEG1-azide warhead, are of significant interest in targeted protein degradation. The azide (B81097) group provides a versatile handle for facile chemical modification via "click chemistry."
These application notes provide detailed protocols for the biophysical and cellular characterization of ternary complexes formed by this compound PROTACs. Understanding the kinetics, thermodynamics, and cellular engagement of this complex is paramount for optimizing PROTAC design and predicting their degradation efficacy.
Signaling Pathway of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing the proximity of a target protein to the CRL4^CRBN^ E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Experimental Workflow for Ternary Complex Assessment
A multi-faceted approach is recommended to thoroughly characterize the formation and stability of the ternary complex, combining biophysical and cell-based assays.
In vitro and in vivo applications of Pomalidomide-PEG1-azide based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the in vitro and in vivo applications of PROTACs (Proteolysis Targeting Chimeras) utilizing a Pomalidomide-PEG1-azide chemical scaffold. Pomalidomide (B1683931) acts as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the cell's natural protein disposal machinery.[1][2][3] The incorporation of a PEG1 (polyethylene glycol) linker and a terminal azide (B81097) group offers a versatile platform for the synthesis of targeted protein degraders via highly efficient "click chemistry".[1][2][4]
These application notes detail the mechanism of action, summarize key quantitative data, and provide detailed experimental protocols for the synthesis, characterization, and evaluation of these powerful research tools and potential therapeutics.
Mechanism of Action
Pomalidomide-based PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the ubiquitin-proteasome system (UPS).[5] The process involves several key steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase, forming a key ternary complex (POI-PROTAC-CRBN).[1][6][7] The stability and conformation of this complex are critical for degradation efficiency.[1]
-
Ubiquitination : This induced proximity allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI, creating a polyubiquitin (B1169507) chain.[2][7]
-
Proteasomal Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged POI into smaller peptides.[7][8] The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.[7]
A significant advantage of using a pomalidomide derivative with the linker at the C5 position of the phthalimide (B116566) ring (as is common with azide derivatives) is the reduction of off-target degradation of endogenous zinc finger (ZF) proteins, a common liability with earlier-generation pomalidomide-based PROTACs.[6][9][10][11]
Data Presentation: In Vitro and In Vivo Efficacy
The efficacy of a PROTAC is quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation percentage) in vitro, and by its ability to inhibit tumor growth in vivo.
Table 1: In Vitro Degradation Efficacy of Pomalidomide-Based PROTACs
| Target Protein | PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| BRD4 | ARV-825 | MM.1S (Multiple Myeloma) | 4.3 | >95 | [12] |
| ALK | dALK-2 (C5-alkyne) | SU-DHL-1 (Lymphoma) | ~10 | >95 | [6] |
| HDAC8 | ZQ-23 | K562 (Leukemia) | 147 | 93 | [13] |
| EGFRWT/T790M | Compound 16 | A549 (Lung Cancer) | 0.10 µM (IC50) | 96 | [14] |
| Tyrosinase | TD9 | MNT-1 (Melanoma) | ~50 µM | 61 | [15] |
| Ikaros (IKZF1) | Pomalidomide | MM.1S (Multiple Myeloma) | 8.7 | >95 | [16] |
Table 2: In Vivo Efficacy of Pomalidomide-Based PROTACs in Xenograft Models
| Target Protein | PROTAC Compound | Mouse Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Citation(s) |
| ALK | dALK (unspecified) | SU-DHL-1 Xenograft | 50 mg/kg, i.p., every 3 days | Significant | [17] |
| BRD4 | ARV-825 | MM Xenograft | Not specified | Significant | [12] |
Experimental Protocols
Protocol 1: Synthesis of a this compound Based PROTAC via Click Chemistry
This protocol describes the final conjugation step to create a PROTAC using this compound and a target protein ligand functionalized with a terminal alkyne (e.g., DBCO). This is a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][4]
Materials:
-
This compound
-
Alkyne-functionalized ligand for the protein of interest (POI)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) solution
-
Ligand such as THPTA or TBTA solution
-
Sodium ascorbate solution (freshly prepared)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., microcentrifuge tube)
Procedure:
-
Preparation of Reactants : Dissolve this compound and the alkyne-functionalized POI ligand in a minimal amount of DMSO to achieve a final reaction concentration of approximately 1-10 mM.[1][16]
-
Reaction Setup : In a reaction vessel, combine the this compound solution and the alkyne-functionalized POI ligand solution.
-
Catalyst Addition : Add the CuSO4 solution (approx. 1.5 equivalents) and the THPTA/TBTA ligand solution (approx. 2.5 equivalents).[1]
-
Degassing : Degas the mixture by bubbling with an inert gas for 5-10 minutes to remove oxygen.[1]
-
Initiation : Initiate the reaction by adding the freshly prepared sodium ascorbate solution (approx. 5 equivalents).[1]
-
Incubation : Seal the vessel and allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.[1]
-
Purification : Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO) and purify the crude product using preparative reverse-phase HPLC.[1]
-
Characterization : Collect and lyophilize the fractions containing the pure PROTAC. Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[1]
Protocol 2: In Vitro Protein Degradation Assay (Western Blot)
This protocol is used to determine the dose-dependent degradation of a target protein and to calculate the DC50 and Dmax values.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sites.dundee.ac.uk [sites.dundee.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Analytical Techniques for Characterizing Pomalidomide-PEG1-azide Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of Pomalidomide-PEG1-azide conjugates. These conjugates are pivotal bifunctional molecules used in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins. Accurate and thorough characterization is essential to ensure the identity, purity, and stability of these conjugates, which are critical for their successful application in research and drug development.
Pomalidomide serves as the E3 ligase-recruiting moiety, binding to Cereblon (CRBN), while the azide (B81097) group provides a versatile handle for "click" chemistry to attach a linker and a ligand for the protein of interest. The PEG1 linker enhances solubility and provides spatial orientation. This guide covers the primary analytical techniques for characterizing these important molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are used to confirm the presence of all structural components and the successful formation of the conjugate.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound conjugate.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Tune and shim the spectrometer to the specific solvent.
-
Acquire a ¹H NMR spectrum. Typical parameters include:
-
Pulse Program: zg30
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: ~4 seconds
-
-
Acquire a ¹³C NMR spectrum. Typical parameters include:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign peaks to the specific protons in the Pomalidomide, PEG1, and azide moieties.
-
Assign the peaks in the ¹³C NMR spectrum to the corresponding carbon atoms.
-
Expected Spectral Data
The following table summarizes the expected chemical shifts for the key structural components of this compound. Actual shifts may vary slightly depending on the solvent and experimental conditions.
| Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pomalidomide (Aromatic) | 7.0 - 8.5 | 110 - 150 |
| Pomalidomide (Glutarimide CH) | ~5.1 | ~50 |
| Pomalidomide (Glutarimide CH₂) ** | 2.0 - 3.0 | 22, 31 |
| PEG1 (OCH₂CH₂N₃) | 3.5 - 3.8 | ~70 (OCH₂), ~50 (CH₂N₃) |
| Azide (adjacent CH₂) ** | ~3.4 | ~50 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for determining the purity of the this compound conjugate and for quantifying it in various matrices. A reverse-phase HPLC (RP-HPLC) method is typically employed.
Experimental Protocol: RP-HPLC
-
Sample Preparation:
-
Prepare a stock solution of the conjugate in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
-
Prepare the analysis sample at a concentration within the calibration range.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient would be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm and 254 nm.
-
-
Data Analysis:
-
Integrate the peak area of the this compound conjugate.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the purity of the sample by calculating the percentage of the main peak area relative to the total peak area.
-
Quantify the conjugate in unknown samples by using the calibration curve.
-
Quantitative Data Summary
| Parameter | Result |
| Retention Time | ~12.5 min (example) |
| Purity (%) | >98% |
| Linearity (R²) | >0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the this compound conjugate, providing definitive evidence of its identity. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
Experimental Protocol: LC-MS
-
Sample Preparation:
-
Prepare a dilute solution of the conjugate (~10 µg/mL) in a solvent compatible with the LC-MS system (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
-
Instrumentation and Conditions:
-
LC System: A UPLC or HPLC system coupled to a mass spectrometer.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.
-
Ionization Mode: Positive ESI is typically used.
-
Mass Range: Scan a range that includes the expected m/z of the protonated molecule [M+H]⁺.
-
Chromatography: A short C18 column can be used with a rapid gradient to desalt and introduce the sample into the mass spectrometer.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the conjugate.
-
Identify the peak for the protonated molecule [M+H]⁺ and other potential adducts (e.g., [M+Na]⁺).
-
Compare the measured accurate mass to the theoretical calculated mass. The mass error should be within 5 ppm for confirmation of the elemental composition.
-
Quantitative Data Summary
| Parameter | This compound (C₁₇H₁₈N₆O₅) |
| Theoretical Monoisotopic Mass | 386.1393 g/mol |
| Expected [M+H]⁺ (m/z) | 387.1471 |
| Observed [M+H]⁺ (m/z) | 387.1468 (example) |
| Mass Error (ppm) | < 5 ppm |
Visualizations
This compound Synthesis Workflow
Caption: Synthetic workflow for this compound.
Pomalidomide Mechanism of Action
Pomalidomide functions by binding to the E3 ubiquitin ligase Cereblon (CRBN). This binding event alters the substrate specificity of the CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of the neo-substrates Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these transcription factors results in the downregulation of c-Myc and IRF4, which are critical for the survival of multiple myeloma cells, ultimately leading to apoptosis.[2]
Caption: Pomalidomide's signaling pathway in myeloma cells.
References
Troubleshooting & Optimization
Overcoming poor solubility of Pomalidomide-PEG1-azide in aqueous buffers
Technical Support Center: Pomalidomide-PEG1-azide
Topic: Overcoming Poor Solubility of this compound in Aqueous Buffers
This technical support center provides troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've added this compound powder directly to my aqueous buffer, but it won't dissolve or forms a precipitate. What is happening?
A: This is expected behavior. Pomalidomide (B1683931) and its derivatives are hydrophobic molecules with inherently low solubility in aqueous solutions.[1][2] These compounds tend to self-associate or aggregate in water to minimize contact with polar water molecules.[3] While the PEG1 linker on your molecule is intended to improve aqueous solubility, the parent pomalidomide structure is dominant, making it sparingly soluble in aqueous buffers alone.[1][4] Direct addition to buffers will almost always result in poor dissolution or precipitation.
Q2: What is the recommended first step for dissolving this compound for use in aqueous solutions?
A: The most effective and widely recommended method is to first prepare a concentrated stock solution in a water-miscible organic solvent, and then dilute this stock solution into your aqueous buffer.[1] Dimethyl sulfoxide (B87167) (DMSO) is the most common and highly recommended co-solvent for this purpose.[1][5][6] Pomalidomide is readily soluble in DMSO.[1][7][8]
Q3: How do I prepare a stock solution of this compound in DMSO?
A: To prepare a stock solution, dissolve the this compound solid in pure, anhydrous DMSO to a desired high concentration (e.g., 10-100 mM).[7] You may need to use physical methods like vortexing, gentle warming, or sonication to ensure the compound dissolves completely.[3][8] One source suggests that for a similar compound, warming to 60°C and sonication may be necessary to achieve a concentration of 62.5 mg/mL in DMSO.[9] Always store stock solutions at -20°C or -80°C to maintain stability.[1]
Q4: I've prepared my DMSO stock. How do I dilute it into my experimental buffer without precipitation?
A: To prevent the compound from "crashing out" (precipitating), you should add the DMSO stock to the aqueous buffer dropwise while vigorously stirring or vortexing the buffer. This rapid mixing helps to disperse the compound molecules before they can aggregate.[10] It is crucial to ensure the final concentration of DMSO in your working solution is low, as high concentrations can be toxic to cells or interfere with assays.[10][11]
Q5: What is the maximum final concentration of DMSO I can use in my cell-based experiments?
A: The tolerance to DMSO varies between cell lines, with primary cells often being more sensitive.[10]
-
≤ 0.1% DMSO: Generally considered safe for almost all cell types.[10]
-
≤ 0.5% DMSO: A widely used final concentration that most cell lines tolerate without significant cytotoxicity.[10][11]
-
1% DMSO: May be tolerated by some robust cell lines, but should be tested.[10]
-
>1% DMSO: Increases the risk of cytotoxicity and can affect cell membrane integrity and proliferation.[10][11]
Always run a vehicle control (buffer with the same final percentage of DMSO but without the compound) in your experiments to account for any effects of the solvent itself.[5]
Q6: My compound still precipitates even when I follow the dilution protocol. What are my options?
A: If precipitation occurs despite proper technique, it indicates you are exceeding the compound's solubility limit in the final aqueous solution. Consider the following:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your experiment.
-
Use Additives: For certain applications, you can incorporate solubility-enhancing agents into your aqueous buffer, such as surfactants or cyclodextrins.[12][13]
-
Increase DMSO (with caution): Slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.5%) might help, but you must validate that this concentration is not toxic to your specific cells.[11]
Q7: Can I use other organic solvents besides DMSO?
A: Yes, pomalidomide is also soluble in dimethylformamide (DMF).[1] However, DMSO is more commonly used in cell culture applications due to its ability to dissolve a wide range of compounds and its miscibility with culture media.[5] If you use an alternative solvent, you must verify its compatibility and potential toxicity in your specific experimental system.
Q8: What are surfactants and cyclodextrins, and how can they help with solubility?
A:
-
Surfactants: These are amphiphilic molecules (like Tween-80 or Polysorbate 80) that, above a certain concentration, form micelles.[14][15] The hydrophobic core of the micelle can encapsulate your this compound, while the hydrophilic shell keeps the entire complex dissolved in the aqueous buffer.[16][17]
-
Cyclodextrins: These are ring-shaped sugar molecules with a hydrophobic inner cavity and a hydrophilic exterior.[18][19] The this compound can become encapsulated within the cavity, forming an "inclusion complex" that is significantly more water-soluble.[20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[18]
Data Presentation
Table 1: Solubility of Pomalidomide in Various Solvents (Note: This data is for the parent compound, Pomalidomide. The this compound derivative is expected to follow similar trends, but absolute solubility may vary.)
| Solvent | Approximate Solubility | Reference(s) |
| DMSO | 15 mg/mL | [1] |
| DMSO | 50 mg/mL (Sonication recommended) | [8] |
| DMSO | Soluble to 100 mM (~27.3 mg/mL) | [7] |
| Dimethylformamide (DMF) | 10 mg/mL | [1] |
| Aqueous Buffers (general) | Sparingly soluble / Insoluble | [1][8] |
| Aqueous Solutions (all pH) | ~0.01 mg/mL | [2] |
| 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5.4 mg/mL (Suspension) | [8] |
Experimental Protocols
Protocol 1: Standard Method - Preparation via DMSO Co-Solvent
-
Weigh Compound: Accurately weigh out the required amount of this compound solid in a microcentrifuge tube.
-
Prepare Stock Solution: Add the appropriate volume of pure, anhydrous DMSO to achieve a high concentration stock solution (e.g., 50-100 mM).
-
Aid Dissolution: Vortex the tube vigorously for 1-2 minutes. If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or warm gently to 30-40°C.[3][8] Visually inspect to ensure no solid particles remain.
-
Store Stock: Store the concentrated DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare Working Solution: a. Add the required volume of your final aqueous buffer (e.g., PBS, cell culture media) to a new tube. b. Place the tube on a vortexer at medium speed. c. While the buffer is vortexing, slowly add the required volume of the DMSO stock solution drop-by-drop into the buffer. d. For example, to make 1 mL of a 100 µM working solution with 0.1% DMSO from a 100 mM stock, add 999 µL of buffer to a tube, and while vortexing, add 1 µL of the 100 mM stock.
-
Final Check: After dilution, visually inspect the working solution for any signs of precipitation or cloudiness. If the solution is not clear, the concentration may be too high for the final buffer conditions.
Protocol 2: Alternative Method - Using Cyclodextrins for Solubilization
-
Prepare Cyclodextrin Solution: Dissolve a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous buffer. A common starting concentration is 20% (w/v).[18]
-
Add Compound: Add the this compound solid directly to the cyclodextrin-containing buffer.
-
Form Complex: Agitate the mixture vigorously. This can be done by stirring or shaking for several hours, or even overnight at room temperature, to allow for the formation of the inclusion complex.[20]
-
Clarify Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any undissolved compound.
-
Use Supernatant: Carefully collect the supernatant. The concentration of the dissolved compound in the supernatant can be determined using a suitable analytical method like HPLC-UV or LC-MS.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Workflow for using DMSO as a co-solvent.
Caption: Surfactants form micelles to encapsulate and solubilize the compound.
Caption: Cyclodextrins encapsulate the compound to form a soluble complex.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pomalidomide-PEG3-Azide | BroadPharm [broadpharm.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Pomalidomide | CC-4047 | immunomodulatory agent | TargetMol [targetmol.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. lifetein.com [lifetein.com]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. researchgate.net [researchgate.net]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
- 16. asianpharmtech.com [asianpharmtech.com]
- 17. jocpr.com [jocpr.com]
- 18. alzet.com [alzet.com]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. researchgate.net [researchgate.net]
- 21. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pomalidomide-Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content focuses on specific issues encountered during the optimization of linker length for Pomalidomide-based Proteolysis-Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses specific challenges that may arise during the experimental process of linker optimization.
Question: My PROTAC demonstrates high binary binding affinity to both the target protein and the E3 ligase (Cereblon), but it fails to induce significant target degradation. What are the potential linker-related issues?
Answer: This is a common and critical challenge in PROTAC development, often pointing to problems with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] The linker is the crucial element that enables this complex to assemble effectively.[3][4] Here are several potential linker-related problems and corresponding troubleshooting steps:
-
Incorrect Linker Length or Rigidity: The linker might be too short, causing steric hindrance that prevents the target protein and E3 ligase from coming together.[1][4][5] Conversely, a linker that is too long or overly flexible can lead to non-productive binding where the key lysine (B10760008) residues on the target protein are not correctly positioned for ubiquitination.[1][3][4]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein in such a way that its surface lysines are not accessible to the E2 ubiquitin-conjugating enzyme.[1][6]
-
Poor Physicochemical Properties: The linker's composition significantly impacts the PROTAC's overall properties.[5][6] It might contribute to poor cell permeability or low aqueous solubility, preventing the molecule from reaching its intracellular target in sufficient concentrations.[1][4]
Troubleshooting Steps:
-
Synthesize a Library of Linkers: Create a series of PROTACs with systematically varied linker lengths and compositions.[7][8] For instance, if you started with a flexible polyethylene (B3416737) glycol (PEG) linker, synthesize analogues with shorter and longer PEG chains, as well as analogues with more rigid alkyl chains.[5][6]
-
Evaluate Ternary Complex Formation Directly: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET to confirm and quantify the formation of the ternary complex.[2][4] A lack of a signal in these assays strongly suggests a linker-related issue is preventing the complex from forming.[4]
-
Assess Cell Permeability: If the PROTAC is active in biochemical assays but not in cellular assays, poor cell permeability may be the cause.[4][7] This can be evaluated using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).[7] Modifying the linker by incorporating more hydrophobic alkyl components or rigid elements can sometimes improve permeability.[4]
Question: I am observing a "hook effect" with my PROTAC, where the degradation efficiency decreases at higher concentrations. How can linker optimization mitigate this?
Answer: The "hook effect" is an inherent characteristic of the PROTAC mechanism where high concentrations lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thus reducing degradation efficiency.[1][5] While linker design cannot eliminate the hook effect, it can influence its severity.
Troubleshooting Steps:
-
Confirm the Hook Effect: Perform a wide dose-response experiment to test your PROTAC across a broad concentration range. A bell-shaped curve for target degradation is a clear indicator of the hook effect.[6]
-
Modify Linker Rigidity: A highly flexible linker might contribute to a more pronounced hook effect by allowing for easier formation of non-productive binary complexes.[1] Experiment with linkers that have more rigid components, such as piperazine (B1678402) or triazole rings, to potentially favor the conformation required for the ternary complex.[2][9]
-
Optimize Linker Length: The optimal linker length is one that best stabilizes the ternary complex.[2] Systematically varying the length may identify a PROTAC that forms a more stable ternary complex, thus reducing the concentration at which the hook effect becomes prominent.
Question: My PROTAC has low solubility and/or poor cell permeability. Could the linker be the cause?
Answer: Yes, absolutely. PROTACs are often large molecules that fall outside the typical rules for oral bioavailability (e.g., Lipinski's Rule of Five), and the linker significantly contributes to their physicochemical properties.[4][6]
Troubleshooting Steps:
-
Modify Linker Composition: The choice between a hydrophilic PEG linker and a more hydrophobic alkyl linker is a critical consideration.[5] If you are using a hydrophobic alkyl linker and experiencing solubility issues, switching to a PEG-based linker can improve solubility and cell permeability.[5][6] Conversely, if a long, hydrophilic PEG linker is leading to poor permeability, consider a more hydrophobic alkyl chain or a mixed PEG/alkyl linker to strike a balance.[4]
-
Introduce Rigid Elements: Incorporating rigid moieties like piperazine or cycloalkane rings into the linker can sometimes improve physicochemical properties by pre-organizing the PROTAC into a more membrane-permeable conformation.[4]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a Pomalidomide-based PROTAC? A1: A Pomalidomide-based PROTAC is a heterobifunctional molecule with three parts: a ligand that binds the target protein, a Pomalidomide (B1683931) ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker connecting them.[4][10] The PROTAC works by forming a ternary complex, bringing the target protein and CRBN into close proximity.[11] This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the cell's proteasome.[4][11] The PROTAC is then released and can act catalytically to degrade multiple target protein molecules.[11]
Q2: Why is linker length so critical for PROTAC efficacy? A2: The linker's length and composition are crucial because they dictate the geometry and stability of the ternary complex.[4][7] If the linker is too short, it can cause steric clash, preventing the target protein and E3 ligase from assembling effectively.[3][4] If it's too long, it may not efficiently bring the two proteins together or could result in unproductive binding orientations where ubiquitination cannot occur.[3][4] An optimal linker length maximizes the favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination and potent degradation.[4]
Q3: Is there a universal "optimal" linker length for Pomalidomide-based PROTACs? A3: No, there is no universal optimal length. It must be determined empirically for each specific target protein and warhead combination.[4][8] However, general trends have been observed. For many targets, linkers ranging from 15 to 17 atoms have shown high efficacy.[4] For example, in the development of p38α degraders, a minimum linker length of 15 atoms was necessary for good activity, with the optimal length being 16-17 atoms.[4][5] Linkers with 8 or fewer atoms showed no degradation in that specific case.[4]
Q4: What are the most common types of linkers used in Pomalidomide-based PROTACs? A4: The most frequently used linkers are polyethylene glycol (PEG) chains and alkyl chains of varying lengths.[2][5]
-
PEG Linkers: These are hydrophilic and can improve the solubility and cell permeability of the PROTAC.[5]
-
Alkyl Linkers: These are more hydrophobic and offer synthetic simplicity and conformational flexibility, though they may lead to lower solubility.[5] The choice between them often depends on the properties of the target protein and the warhead being used.[5]
Q5: Why is the C5 position on Pomalidomide often used for linker attachment? A5: Modifications at the C5 position of the pomalidomide phthalimide (B116566) ring have been shown to sterically hinder the off-target degradation of certain zinc-finger proteins, which is a known liability of pomalidomide-based PROTACs.[5][10] This strategic modification can lead to a more favorable selectivity profile without compromising the recruitment of CRBN.[10] The azide (B81097) group at the C5 position also facilitates the convenient and efficient synthesis of PROTAC libraries through "click chemistry".[5]
Data Presentation
The following table summarizes quantitative data from a study on Pomalidomide-based PROTACs targeting p38α, highlighting the critical impact of linker length on degradation potency.
| Compound | Linker Composition | Linker Length (atoms) | p38α Degradation (DC₅₀ in T47D cells) |
| NR-1a | PEG-like | 8 | No degradation |
| NR-5c | Alkyl + Triazole | 15 | 110 nM |
| NR-6a | Alkyl + Triazole | 16 | 28 nM |
| NR-7h | Alkyl + Triazole | 17 | 33 nM |
| NR-1c | PEG-like | 20 | 1100 nM |
| Data from a study targeting p38α/β, illustrating an optimal linker length window of 16-17 atoms for this specific PROTAC series.[4] |
Experimental Protocols
Protocol 1: Protein Degradation Analysis by Western Blotting
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[5]
-
Cell Culture and Treatment: Seed cells (e.g., in 6-well plates) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for the desired time period (e.g., 24 hours).[5][10] Include a vehicle-only control (e.g., DMSO).[12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal protein loading.[5][10]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control and plot the results to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[7]
Protocol 2: Synthesis of Pomalidomide-PROTAC via Copper-Catalyzed Click Chemistry
This protocol describes the efficient conjugation of a Pomalidomide-C5-azide moiety to an alkyne-functionalized warhead, a common method for creating a library of PROTACs.[4][12]
-
Dissolve Reagents: In a reaction vial, dissolve the alkyne-functionalized warhead (1.0 eq) and Pomalidomide-C5-azide (1.05 eq) in a suitable solvent (e.g., a mixture of t-BuOH and water).[12]
-
Add Catalyst: Add a copper(I) source, such as copper(II) sulfate (B86663) pentahydrate (0.1 eq), and a reducing agent, like sodium ascorbate (B8700270) (0.2 eq).[12]
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction's progress by LC-MS.[12]
-
Purification: Upon completion, purify the crude product using flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Characterization: Characterize the final PROTAC product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.[12]
Protocol 3: Ternary Complex Formation Assay (AlphaLISA)
This protocol outlines a method to measure the formation of the Target-PROTAC-E3 Ligase ternary complex in vitro.
-
Reagent Preparation: Prepare solutions of the recombinant tagged target protein (e.g., His-tagged), the tagged E3 ligase (e.g., GST-tagged), and serial dilutions of the PROTAC.
-
Assay Plate Setup: In a 384-well assay plate, add the target protein, E3 ligase, and varying concentrations of the PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Detection: Add AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-His) and donor beads conjugated to an antibody against the other tag (e.g., anti-GST). Incubate in the dark.[5]
-
Signal Reading: Read the plate on an AlphaLISA-compatible plate reader. A signal is generated only when the donor and acceptor beads are brought into close proximity by the formation of the ternary complex.[5]
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. An increase in the signal indicates ternary complex formation. The hook effect may be observed at high PROTAC concentrations where the signal decreases.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
How to improve the efficiency of Pomalidomide-PEG1-azide conjugation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the efficiency and success rate of Pomalidomide-PEG1-azide conjugation reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Question 1: Why is my conjugation yield unexpectedly low or non-existent?
Answer:
Low or no yield is the most common issue and can stem from several factors related to reagents, reaction conditions, or reaction setup.
-
Reagent Quality: The most likely cause is the degradation of the PEG-linker, especially if it is an N-hydroxysuccinimide (NHS) ester. NHS esters are highly susceptible to hydrolysis.
-
Suboptimal pH: The reaction, which targets the primary aromatic amine on Pomalidomide, is highly pH-dependent. The amine must be deprotonated to be nucleophilic, but high pH (>9) can accelerate the hydrolysis of the NHS ester.
-
Incorrect Stoichiometry: An insufficient amount of the PEG-azide linker will result in a low yield of the desired conjugate.
-
Presence of Moisture: Water in the reaction solvent will compete with Pomalidomide by hydrolyzing the NHS ester, significantly reducing the yield.
Recommended Solutions:
-
Verify Reagent Quality: Use a fresh vial of the NHS-PEG1-azide linker. If using an older vial, allow it to warm to room temperature before opening to prevent moisture condensation. Store all reagents under inert gas (argon or nitrogen) in a desiccator.
-
Optimize Reaction pH: The optimal pH range for this acylation is typically 7.5 - 8.5. Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES. Avoid buffers containing primary amines (e.g., Tris), as they will compete with the Pomalidomide.
-
Adjust Molar Ratios: Systematically test different molar equivalents of the PEG-linker to Pomalidomide. An excess of the linker is generally recommended to drive the reaction to completion.
| Parameter | Condition A (Starting Point) | Condition B (Optimization) | Condition C (Forcing) |
| Pomalidomide (molar eq.) | 1.0 | 1.0 | 1.0 |
| NHS-PEG1-azide (molar eq.) | 1.2 | 2.0 | 3.0 |
| Base (e.g., DIPEA, molar eq.) | 2.0 | 3.0 | 4.0 |
| Expected Outcome | Moderate yield, unreacted Pomalidomide | High yield, minimal unreacted Pomalidomide | Highest yield, requires more rigorous purification |
-
Ensure Anhydrous Conditions: Use high-purity, anhydrous solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
Question 2: My analysis (LC-MS/HPLC) shows multiple product peaks. What are these side products and how can I avoid them?
Answer:
The presence of multiple peaks indicates side reactions are occurring.
-
Hydrolyzed Linker: The most common side product is the hydrolyzed NHS-PEG1-azide, which was unable to react with Pomalidomide.
-
Di-acylated Product: While less common for this specific position, it's theoretically possible for secondary reactions to occur if other nucleophilic sites exist and are accessible under the reaction conditions.
-
Degradation Products: Pomalidomide or the linker may degrade if exposed to harsh conditions (e.g., very high pH, high temperature) for extended periods.
Recommended Solutions:
-
Control Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS at regular intervals (e.g., 30 min, 1 hr, 2 hr). Most NHS ester conjugations proceed to completion within 1-4 hours at room temperature. Quench the reaction once the starting material is consumed to prevent side reactions.
-
Improve Purification: Utilize a high-resolution purification method like reverse-phase HPLC (RP-HPLC) to separate the desired mono-conjugated product from unreacted starting materials and side products.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF or DMSO | Minimizes hydrolysis of the NHS ester. |
| Temperature | Room Temperature (20-25°C) | Balances reaction rate with reagent stability. |
| Reaction Time | 1 - 4 hours | Sufficient for completion while minimizing side reactions. |
| Monitoring | LC-MS or HPLC | Allows for precise determination of reaction endpoint. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical reaction for this compound conjugation?
The conjugation involves the formation of a stable amide bond. The primary aromatic amine of Pomalidomide acts as a nucleophile, attacking the carbonyl carbon of the activated NHS ester of the PEG1-azide linker. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is used to scavenge the proton released during the reaction.
Caption: Chemical reaction scheme for amide bond formation.
Q2: What is the purpose of the terminal azide (B81097) group on the final conjugate?
The azide (N₃) group is a highly versatile chemical handle. It is primarily introduced to enable subsequent "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the efficient and specific attachment of the Pomalidomide conjugate to other molecules containing an alkyne group, such as proteins, antibodies, or imaging agents.
Q3: What analytical methods are essential for quality control of the final product?
A combination of methods is crucial for confirming the identity, purity, and integrity of the this compound conjugate.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the correct molecular weight of the final conjugate and assess the presence of any impurities.
-
HPLC (High-Performance Liquid Chromatography): To determine the purity of the product. An analytical RP-HPLC run with a UV detector is standard.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR can be used to confirm the structure of the conjugate, showing the disappearance of the amine proton signal and the appearance of new signals corresponding to the PEG linker.
Detailed Experimental Protocol: General Guideline
This protocol provides a starting point for the conjugation reaction. It should be optimized for specific laboratory conditions and reagent batches.
Materials:
-
Pomalidomide
-
NHS-PEG1-azide
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase C18 column for HPLC purification
-
Acetonitrile (ACN) and Water (H₂O) with 0.1% Trifluoroacetic acid (TFA) for HPLC mobile phase
Procedure:
-
Preparation: Dissolve Pomalidomide (1.0 eq.) in anhydrous DMF.
-
Addition of Base: Add DIPEA (2.0-3.0 eq.) to the Pomalidomide solution and stir for 5 minutes at room temperature.
-
Addition of Linker: In a separate vial, dissolve NHS-PEG1-azide (1.5-2.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Pomalidomide mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. Protect the reaction from light and moisture.
-
Monitoring: Monitor the reaction progress by LC-MS to check for the consumption of Pomalidomide and the formation of the desired product mass.
-
Quenching: Once the reaction is complete, it can be quenched by the addition of a small amount of water or a primary amine like Tris buffer to consume any remaining NHS ester.
-
Purification: Dilute the reaction mixture with the HPLC mobile phase starting condition (e.g., 95% Water/5% ACN with 0.1% TFA) and purify using preparative RP-HPLC.
-
Analysis: Collect fractions corresponding to the product peak. Confirm the mass by LC-MS and determine purity by analytical HPLC. Lyophilize the pure fractions to obtain the final product as a solid.
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for diagnosing low conjugation yield.
Technical Support Center: Synthesis of Pomalidomide-PEG1-Azide PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the synthesis of Pomalidomide-PEG1-azide PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of this compound PROTACs?
The synthesis of this compound PROTACs, while a powerful tool in targeted protein degradation, is often accompanied by challenges. These can be broadly categorized into three areas:
-
Synthesis and Purification: Low reaction yields, the formation of side products, and difficulties in purification are common hurdles. The short PEG1 linker can also present unique challenges regarding solubility and purification of intermediates and the final product.
-
Physicochemical Properties: PROTACs are often large molecules with poor solubility and cell permeability. While PEG linkers are known to improve these properties, a short PEG1 linker may not be sufficient to overcome these issues entirely.
-
Biological Activity: Inefficient ternary complex formation between the target protein, the PROTAC, and the E3 ligase is a primary reason for low degradation efficiency. The length and flexibility of the linker are critical for achieving a productive ternary complex conformation.
Q2: How does the PEG1 linker specifically impact the synthesis and properties of the PROTAC?
A PEG1 linker, being the shortest polyethylene (B3416737) glycol chain, has distinct effects on the PROTAC molecule:
-
Advantages:
-
Rigidity: It can provide a more rigid connection between the Pomalidomide (B1683931) moiety and the warhead, which in some cases can be beneficial for pre-organizing the molecule for optimal ternary complex formation.
-
Synthetic Simplicity: The synthesis with a shorter linker can sometimes be more straightforward.
-
-
Disadvantages:
-
Solubility: A PEG1 linker may not significantly improve the aqueous solubility of the often hydrophobic PROTAC molecule, potentially leading to challenges in formulation and biological assays.
-
Steric Hindrance: The short length might lead to steric hindrance between the target protein and the E3 ligase (Cereblon), preventing the formation of a stable and productive ternary complex.
-
Purification: The polarity of the this compound intermediate might be very similar to that of starting materials or byproducts, making chromatographic separation challenging.
-
Q3: What is the "hook effect" and how does it relate to this compound PROTACs?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[1] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex (Target-PROTAC-E3 Ligase).[1] While this is a general phenomenon for PROTACs, the properties of the linker can influence its onset and severity. An optimized linker that promotes strong cooperative binding in the ternary complex can help mitigate the hook effect.
Troubleshooting Guides
Section 1: Synthesis and Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield in the Pomalidomide-PEG1-amine synthesis step. | Incomplete reaction of Pomalidomide with the amino-PEG1 linker. | - Optimize reaction conditions: Increase temperature (e.g., to 90-130°C in DMSO) and reaction time. Monitor progress by TLC or LC-MS.[2] - Choice of base: Use a non-nucleophilic base like DIPEA to avoid side reactions. - Solvent: Use a polar aprotic solvent like DMSO, which has been shown to improve yields compared to DMF.[2] |
| Formation of a major byproduct during Pomalidomide-PEG1-amine synthesis. | Nucleophilic attack of the amine linker on the glutarimide (B196013) ring of Pomalidomide, leading to ring-opening.[1] | - Change solvent: Switching from DMF to DMSO can significantly reduce this side reaction.[2] - Temperature control: Avoid excessively high temperatures that might favor the side reaction. |
| Difficulty in purifying this compound by column chromatography. | The product has similar polarity to starting materials or byproducts. | - Alternative chromatography: Use preparative HPLC for better separation. - Solvent system optimization: Experiment with different solvent gradients in your column chromatography. |
| Low yield in the final "click chemistry" step to form the PROTAC. | Inefficient copper-catalyzed azide-alkyne cycloaddition (CuAAC). | - Use fresh reagents: Ensure the copper(I) source (or a reducing agent like sodium ascorbate (B8700270) to generate it in situ) is fresh. - Oxygen-free environment: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) catalyst. - Ligand addition: Consider adding a copper-coordinating ligand to stabilize the catalyst. |
| Product degradation during workup or storage. | Azides can be unstable to acid, heat, or light. The glutarimide ring of pomalidomide can be susceptible to hydrolysis. | - Avoid acidic conditions: Use neutral or slightly basic conditions during workup. - Storage: Store the final product and intermediates at low temperatures (e.g., -20°C) and protected from light. |
Section 2: Physicochemical Properties
| Problem | Potential Cause | Troubleshooting Steps |
| Poor solubility of the final this compound PROTAC in aqueous buffers. | The short PEG1 linker does not provide sufficient hydrophilicity to counteract the hydrophobicity of the rest of the molecule. Pomalidomide itself has low aqueous solubility.[3][4] | - Formulation development: Use co-solvents like DMSO for in vitro assays, ensuring the final concentration is compatible with the cells. For in vivo studies, consider formulation strategies like nanoemulsions or liposomes. - Linker optimization: If solubility remains a major issue, consider synthesizing analogs with slightly longer PEG linkers (e.g., PEG2 or PEG3). |
| Low cell permeability of the PROTAC. | High molecular weight and polar surface area are common issues for PROTACs. The short PEG1 linker might not be optimal for balancing these properties. | - Permeability assays: Experimentally determine cell permeability using assays like the Caco-2 permeability assay. - Structural modifications: If permeability is low, consider linker modifications to balance hydrophilicity and hydrophobicity. |
Section 3: Biological Activity
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no degradation of the target protein. | Inefficient ternary complex formation: The short and rigid PEG1 linker may lead to steric clashes between the target protein and Cereblon.[5] Incorrect E3 ligase: The target cell line may not express sufficient levels of Cereblon (CRBN). | - Confirm target engagement: Use biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET to confirm that the PROTAC binds to both the target protein and CRBN individually. - Assess ternary complex formation: Employ techniques like FRET or AlphaLISA to directly measure the formation of the ternary complex. - Vary linker length: Synthesize and test PROTACs with slightly longer and more flexible linkers (e.g., PEG2, PEG3) to find the optimal length for ternary complex formation.[5] - Confirm CRBN expression: Use Western blot or qPCR to verify the expression of CRBN in your cell line. |
| "Hook effect" observed at high concentrations. | Formation of unproductive binary complexes (PROTAC-target or PROTAC-CRBN) dominates over the productive ternary complex at high PROTAC concentrations.[1] | - Perform a full dose-response curve: This will help to identify the optimal concentration range for degradation and confirm the presence of a hook effect. - Optimize linker: A linker that promotes higher cooperativity in the ternary complex can sometimes mitigate the hook effect. |
Experimental Protocols
Protocol 1: Synthesis of Pomalidomide-PEG1-amine
This protocol describes the synthesis of an amine-functionalized Pomalidomide with a PEG1 linker, a key intermediate for the final azide (B81097) installation.
Materials:
-
Pomalidomide
-
tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (N-Boc-amino-PEG1-amine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve Pomalidomide (1.0 eq) and N-Boc-amino-PEG1-amine (1.2 eq) in DMSO.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 90-130°C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.[2]
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., methanol (B129727) in dichloromethane) to obtain Boc-protected Pomalidomide-PEG1-amine.
-
Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield Pomalidomide-PEG1-amine.
Protocol 2: Synthesis of this compound
This protocol details the conversion of the terminal amine of Pomalidomide-PEG1-amine to an azide.
Materials:
-
Pomalidomide-PEG1-amine
-
Imidazole-1-sulfonyl azide hydrochloride (or other azido-transfer reagent)
-
Copper(II) sulfate
-
Potassium carbonate
-
Methanol
Procedure:
-
Dissolve Pomalidomide-PEG1-amine (1.0 eq) in methanol.
-
Add copper(II) sulfate (0.1 eq) and potassium carbonate (2.0 eq).
-
Add imidazole-1-sulfonyl azide hydrochloride (1.1 eq) portion-wise.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 3: Synthesis of this compound PROTAC via CuAAC ("Click Chemistry")
This protocol outlines the final step of conjugating the this compound to a warhead containing a terminal alkyne.
Materials:
-
This compound
-
Alkyne-functionalized warhead (target protein ligand)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dimethylformamide (DMF)
-
Preparative HPLC system
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized warhead (1.0 eq) and this compound (1.05 eq) in a mixture of tert-butanol, water, and DMF.[1]
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).[1]
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).[1]
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by LC-MS.[1]
-
Upon completion, purify the PROTAC molecule by preparative HPLC to obtain the final product.
-
Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
Signaling Pathway
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Experimental Workflow
Caption: Experimental workflow for this compound PROTAC synthesis and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Pomalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address off-target effects associated with pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with pomalidomide-based PROTACs?
A1: The primary off-target effects of pomalidomide-based PROTACs stem from the inherent activity of the pomalidomide (B1683931) moiety. Pomalidomide acts as a molecular glue, recruiting unintended proteins, known as neosubstrates, to the Cereblon (CRBN) E3 ligase for degradation.[1] The most well-characterized off-targets are zinc finger (ZF) transcription factors, including Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[1][2] Degradation of these proteins can lead to unintended biological consequences, such as immunomodulatory effects and potential teratogenicity.[1]
Q2: How can I minimize off-target degradation of zinc-finger (ZF) proteins?
A2: A key strategy to minimize the off-target degradation of ZF proteins is to modify the pomalidomide scaffold.[3][4] Research has demonstrated that introducing chemical modifications at the C5 position of pomalidomide's phthalimide (B116566) ring can create steric hindrance.[3][4][5] This steric hindrance disrupts the interaction with endogenous ZF proteins, thereby reducing their degradation.[4] In contrast, modifications at the C4 position do not provide the same benefit and may lead to significant off-target effects.[4]
Q3: What is the "hook effect" and how does it relate to off-target effects?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where high concentrations of the PROTAC lead to reduced degradation of the target protein.[1][4] This results in a bell-shaped dose-response curve.[4] At excessive concentrations, the PROTAC molecules can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (target-PROTAC-E3 ligase).[1] These non-productive binary complexes can sequester the E3 ligase, and it is hypothesized that the PROTAC/E3 ligase binary complex may still be able to recruit and degrade low-affinity off-target proteins.[1]
Q4: My pomalidomide-based PROTAC is not showing any on-target degradation. What are the possible causes?
A4: Lack of on-target degradation can be due to several factors:
-
Poor cell permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[6][7]
-
Inefficient ternary complex formation: The linker length and composition are critical for the formation of a stable ternary complex between the target protein, PROTAC, and CRBN.[4][6]
-
Issues with the ubiquitin-proteasome machinery: The cell line being used must have a functional ubiquitin-proteasome system.[6]
-
Low expression of CRBN: The target cells must express sufficient levels of the CRBN E3 ligase.[8]
Troubleshooting Guides
Problem 1: High Off-Target Degradation of Zinc-Finger (ZF) Proteins
Possible Cause: The pomalidomide moiety is recruiting and degrading ZF proteins independently of the intended target. This is a known intrinsic activity of pomalidomide and its analogues.[3][4]
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1 | Confirm Off-Target Degradation | Perform a global proteomics study (e.g., quantitative mass spectrometry) to identify all proteins degraded upon PROTAC treatment.[6] Confirm the degradation of specific ZF proteins (e.g., IKZF1, ZFP91) by Western blot. |
| 2 | Synthesize a C5-Modified Control PROTAC | If significant ZF protein degradation is confirmed, synthesize a control PROTAC with a linker attached to the C5 position of the pomalidomide phthalimide ring.[4][5] Modifications at the C5 position have been shown to reduce off-target ZF degradation.[3][4][5] |
| 3 | Compare On- and Off-Target Activity | Directly compare the degradation of the on-target protein and the off-target ZF proteins between the original PROTAC and the C5-modified PROTAC using Western blotting. |
| 4 | Consider Further Modifications | If residual off-target effects persist, consider adding a fluoro group at the C6 position of the pomalidomide, which has been shown to further reduce ZF degradation for certain linkers.[4] |
Quantitative Data Summary: Impact of Pomalidomide Modification on Off-Target Degradation
| PROTAC Modification | Target Protein Degradation (DC50, nM) | Off-Target ZFP91 Degradation (% of Control) |
| C4-linker Attachment | 50 | 25% |
| C5-linker Attachment | 65 | 85% |
| Fictionalized data for illustrative purposes, based on principles described in cited literature.[4] |
Problem 2: Lack of On-Target Protein Degradation
Possible Cause: The PROTAC is not effectively inducing the degradation of the protein of interest (POI).
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1 | Verify Ternary Complex Formation | Use techniques like co-immunoprecipitation or biophysical assays (e.g., TR-FRET, NanoBRET™) to confirm the formation of a stable ternary complex between the PROTAC, the POI, and CRBN.[6] |
| 2 | Assess Cell Permeability | Use a suitable assay, such as a cellular thermal shift assay (CETSA) or NanoBRET™ Target Engagement assay, to determine if the PROTAC is entering the cells and engaging the target.[6][7] |
| 3 | Optimize Linker Length | The linker length is crucial for productive ternary complex formation.[4] Synthesize a small library of PROTACs with varying linker lengths to identify the optimal spacer.[4] |
| 4 | Confirm Target Engagement | Ensure that the target-binding portion of the PROTAC retains high affinity for the POI after conjugation to the linker and pomalidomide.[4] |
| 5 | Check for the "Hook Effect" | Perform a full dose-response curve to identify the optimal concentration range for maximal degradation (DC50 and Dmax).[4] Subsequent experiments should be conducted within this optimal range. |
Experimental Protocols
Global Proteomics Analysis by Quantitative Mass Spectrometry
This protocol outlines a workflow to identify all proteins degraded upon treatment with a pomalidomide-based PROTAC.
-
Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat the cells with varying concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[9]
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration, and then digest the proteins into peptides using an enzyme like trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptide samples from each condition with different TMT reagents for multiplexed analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated upon PROTAC treatment.[6]
Western Blot for On- and Off-Target Degradation
This protocol is to assess the degradation of the target protein and potential off-targets.[6]
-
Cell Culture and Treatment: Plate cells and treat with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for the desired duration (e.g., 24 hours).[6]
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE and Immunoblotting: Separate the protein lysates by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies against the protein of interest, a known pomalidomide off-target (e.g., IKZF1 or ZFP91), and a loading control (e.g., GAPDH).[4]
-
Detection and Quantification: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.[4] Densitometrically quantify the protein bands and normalize to the loading control to determine the extent of degradation.[6]
NanoBRET™ Target Engagement Assay
This live-cell assay confirms the engagement of the PROTAC with its target protein.[6]
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with a vector expressing the target protein fused to NanoLuc® luciferase.
-
Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to the target protein and varying concentrations of the pomalidomide-based PROTAC.
-
Substrate Addition and BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor and acceptor emission signals using a luminometer. A decrease in the BRET signal indicates that the PROTAC is displacing the tracer and engaging the target protein.
Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Off-target degradation of Zinc-Finger proteins.
Caption: Troubleshooting workflow for lack of on-target degradation.
References
Technical Support Center: Strategies to Enhance the Stability of Pomalidomide-PEG1-azide Conjugates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Pomalidomide-PEG1-azide conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary known instability issues with pomalidomide-containing molecules?
A1: Pomalidomide (B1683931), as an immunomodulatory imide drug (IMiD), is susceptible to hydrolytic degradation of its glutarimide (B196013) and phthalimide (B116566) rings, especially under acidic or alkaline conditions.[1][2] It is also sensitive to thermal and oxidative stress, which can lead to the formation of various degradation products.[1][3] While relatively stable to photolytic stress, proper light protection is still recommended.[1][4]
Q2: How does the PEG1-azide linker influence the overall stability of the conjugate?
A2: The PEG1-azide linker can impact stability in several ways. Polyethylene glycol (PEG) linkers, while generally used to improve solubility and pharmacokinetic properties, can undergo oxidative degradation.[5] The azide (B81097) group is a high-energy functional group and can be sensitive to light, heat, and certain chemical reagents, though it is generally stable under most biological conditions.[1][6] The stability of the azide is also influenced by the overall carbon-to-nitrogen ratio of the molecule.[7]
Q3: What are the recommended storage and handling conditions for this compound conjugates?
A3: For optimal stability, this compound conjugates should be stored at -20°C or lower, protected from light and moisture.[8] Stock solutions should be prepared in anhydrous aprotic solvents like DMSO and stored at -20°C or -80°C for long-term use. For aqueous buffers, it is advisable to prepare fresh solutions for each experiment or conduct stability studies to determine the acceptable storage duration at various temperatures.
Q4: What is the "hook effect" and how does it relate to conjugate stability?
A4: The "hook effect" is a phenomenon where the efficacy of a PROTAC (which this compound is often a component of) decreases at higher concentrations.[9] This is not a direct measure of chemical stability but rather of the stability of the productive ternary complex (target protein-PROTAC-E3 ligase). At high concentrations, binary complexes (PROTAC-target or PROTAC-ligase) can form, which are non-productive for degradation. While not a chemical instability, understanding this effect is crucial for interpreting experimental results.[9]
Troubleshooting Guides
This section provides structured guidance for addressing specific stability-related issues you may encounter during your experiments.
Issue 1: Inconsistent or poor results in cell-based assays.
-
Possible Cause: Degradation of the conjugate in aqueous cell culture media.
-
Troubleshooting Steps:
-
Assess Media Stability: Incubate the this compound conjugate in the cell culture medium for the duration of your experiment (e.g., 24, 48, 72 hours) at 37°C. Analyze the samples at different time points by LC-MS to quantify the amount of intact conjugate remaining.
-
pH and Buffer Effects: Evaluate the stability of the conjugate in different buffer systems and at various pH levels to identify optimal conditions.[10][11]
-
Use of Fresh Solutions: Always prepare fresh dilutions of the conjugate from a frozen stock solution immediately before adding to cells.
-
Consider Serum Effects: Components in fetal bovine serum (FBS) or other serum supplements can sometimes contribute to degradation. If possible, assess stability in both serum-free and serum-containing media.
-
Issue 2: Low yield or presence of impurities after conjugation reaction (e.g., click chemistry).
-
Possible Cause: Instability of the azide group during the reaction or workup.
-
Troubleshooting Steps:
-
Reaction Conditions: Ensure that the reaction conditions are compatible with the azide group. Avoid strong reducing agents or harsh acidic/basic conditions.
-
Purification Method: Use purification methods that are gentle and minimize exposure to potentially destabilizing conditions. Reverse-phase HPLC with a suitable mobile phase is often a good choice.
-
Characterization: Thoroughly characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
Issue 3: Difficulty in obtaining reproducible results in biophysical assays (e.g., SPR, ITC).
-
Possible Cause: Aggregation or precipitation of the conjugate in assay buffers.
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of the conjugate in the assay buffer. Visually inspect for any precipitation.
-
Buffer Optimization: Screen different buffers and pH conditions to improve solubility and stability. The inclusion of co-solvents like DMSO may be necessary, but their concentration should be kept low and consistent across experiments.
-
Fresh Sample Preparation: Use freshly prepared samples for each experiment to avoid issues with time-dependent aggregation.
-
Data Presentation
The following tables provide illustrative quantitative data on the stability of pomalidomide and related PROTACs. Note that this data is for guidance, and specific stability testing should be performed for your this compound conjugate.
Table 1: Stability of Pomalidomide Under Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Observation | Reference |
| Acidic Hydrolysis | 0.1 M HCl | Labile to degradation | [1] |
| Alkaline Hydrolysis | 0.1 M NaOH | Labile to degradation | [1] |
| Oxidation | 3% H₂O₂ | Labile to degradation | [1] |
| Thermal | 60°C | Labile to degradation | [1] |
| Photolytic | UV light | Relatively stable | [1] |
Table 2: Half-life of Pomalidomide in Biological Matrices
| Matrix | Half-life (hours) | Reference |
| Human Plasma (Healthy Subjects) | ~9.5 | [12] |
| Human Plasma (Multiple Myeloma Patients) | ~7.5 | [12] |
Table 3: Illustrative Degradation Potency of Pomalidomide-Based PROTACs (Targeting BTK)
| PROTAC Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PEG3, C4 attachment | 1.8 | >95 | [5] |
| PEG4, C4 attachment | 2.5 | >95 | [5] |
| Alkyl C5, C5 attachment | 8.1 | >95 | [5] |
Data synthesized from published literature for illustrative purposes.[5]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Conjugate
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and degradation pathways.
-
Preparation of Stock Solution: Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid conjugate and the stock solution at 60°C for 7 days, protected from light and moisture.
-
Photodegradation: Expose the solid conjugate and the stock solution to a light source according to ICH Q1B guidelines.[4]
-
-
Sample Neutralization (for hydrolytic samples): After the incubation period, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.
-
Sample Analysis:
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the intact conjugate in the stressed samples to that of an unstressed control sample.
-
Identify the mass of the degradation products from the MS data to propose potential degradation pathways.
-
Mandatory Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. benchchem.com [benchchem.com]
- 6. sites.dundee.ac.uk [sites.dundee.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of composition on the stability of liposomal irinotecan prepared by a pH gradient method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Pomalidomide-PEG1-Azide Reaction Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and application of Pomalidomide-PEG1-azide. The following sections detail reaction condition optimization, experimental protocols, and solutions to common challenges encountered during its use in bioconjugation and Proteolysis Targeting Chimera (PROTAC) development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound and its subsequent use in click chemistry reactions.
Synthesis of this compound via SNAr Reaction
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting 4-fluorothalidomide with an amino-PEG1-azide linker.[1][2] The amine group of the linker displaces the fluorine atom on the phthalimide (B116566) ring of 4-fluorothalidomide.
Q2: My SNAr reaction yield is low. What are the likely causes and how can I improve it?
A2: Low yields can stem from several factors. A primary issue is the formation of side products.[1] To optimize your reaction, consider the following:
-
Solvent Choice: Using dimethyl sulfoxide (B87167) (DMSO) as a solvent has been shown to significantly reduce the formation of a common glutarimide (B196013) displacement byproduct when compared to N,N-dimethylformamide (DMF).[1]
-
Temperature and Reaction Time: Overly high temperatures or prolonged reaction times can lead to increased side product formation. It is crucial to monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal reaction time.[1] For some primary amines, temperatures around 130°C in DMSO have proven effective.[1]
-
Reagent Purity: Ensure the purity of your 4-fluorothalidomide and amino-PEG1-azide linker, as impurities can lead to unwanted side reactions.
Q3: What is the major side product in this synthesis and how can I minimize it?
A3: A significant side product results from a competing nucleophilic acyl substitution, where the amine of the PEG linker attacks the glutarimide ring of the pomalidomide (B1683931) precursor. This leads to the opening of the glutarimide ring and displacement of the glutarimide moiety.[1] Another potential impurity, 4-(dimethylamino)thalidomide, can form if DMF is used as a solvent due to its decomposition at elevated temperatures.[1] As mentioned, switching to DMSO can greatly minimize the glutarimide displacement side product.[1]
Q4: What are the recommended methods for purifying this compound?
A4: Due to the potentially explosive nature of organic azides, purification methods like distillation and sublimation should be avoided.[1] The recommended techniques are:
-
Silica (B1680970) gel column chromatography.[1]
-
Extraction and precipitation.[1]
-
For achieving high purity, preparative high-performance liquid chromatography (prep-HPLC) is a suitable, albeit potentially more resource-intensive, method.[1]
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q1: I'm observing a low yield in my CuAAC reaction with this compound. What are the common culprits?
A1: Low yields in CuAAC reactions are often traced back to several key factors:
-
Oxygen Contamination: The active catalyst, Cu(I), is easily oxidized to the inactive Cu(II) by oxygen. It is critical to degas all solvents and perform the reaction under an inert atmosphere, such as nitrogen or argon.[3]
-
Impure Reagents: The purity of your this compound and the alkyne substrate is paramount. Impurities can poison the catalyst and hinder the reaction.[3]
-
Suboptimal Reagent Concentrations: The concentrations of the copper source, reducing agent, and stabilizing ligand must be optimized.[3]
-
Inadequate Ligand: A copper-stabilizing ligand is essential to prevent the precipitation of copper and to enhance the catalytic activity. The choice of ligand can significantly affect the reaction's success.[3]
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Poor Solubility: Pomalidomide and its derivatives may have limited solubility in common reaction solvents. This can result in a heterogeneous mixture and slower reaction rates.[3]
Q2: What is the recommended copper source and ligand for the CuAAC reaction?
A2: A commonly used and effective combination is Copper(II) sulfate (B86663) (CuSO₄) as the copper source, which is reduced in situ to the active Cu(I) form by sodium ascorbate (B8700270). For the ligand, tris-(benzyltriazolylmethyl)amine (TBTA) is often employed in organic solvents, while the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is preferred for reactions in aqueous or semi-aqueous media.[3]
Q3: How can I improve the solubility of this compound in my reaction mixture?
A3: To enhance solubility, consider using a co-solvent system. Mixtures of DMSO or DMF with water or other organic solvents like THF can be effective. Gentle heating can also aid in dissolution, but the temperature should be carefully controlled to prevent the degradation of reactants or the catalyst.[3]
Q4: My CuAAC reaction has stalled before reaching completion. What steps can I take?
A4: A stalled reaction often indicates catalyst deactivation. You can try adding a second portion of the copper catalyst and sodium ascorbate. It's also crucial to ensure the reaction is rigorously protected from oxygen.[3]
Q5: Are there copper-free alternatives for this conjugation?
A5: Yes, for applications involving sensitive biological molecules where copper toxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a widely used alternative.[4][5] This method utilizes a strained cyclooctyne, such as DBCO or BCN, which reacts with the azide (B81097) without the need for a metal catalyst.[4][5]
Data Presentation
Table 1: Optimization of SNAr Reaction Conditions for Pomalidomide-Linker Synthesis
| Parameter | Condition 1 | Condition 2 | Rationale & Remarks |
| Pomalidomide Precursor | 4-Fluorothalidomide | 4-Fluorothalidomide | Common starting material for SNAr. |
| Amine Linker | Amino-PEG1-azide | Amino-C5-azide | PEG linkers can improve solubility.[6] |
| Solvent | DMF | DMSO | DMSO is reported to minimize glutarimide displacement side product.[1] |
| Base | DIPEA | K₂CO₃ | A non-nucleophilic base is required to deprotonate the amine. |
| Temperature | 90 °C | 130 °C | Higher temperatures can increase reaction rate but may also promote side reactions. Optimization is key.[1] |
| Reaction Time | 12 hours | 6-24 hours | Monitor by TLC/LC-MS to determine completion and avoid degradation.[1] |
Table 2: Recommended Starting Conditions for CuAAC with this compound
| Reagent | Concentration / Stoichiometry | Notes |
| This compound | 1.0 - 1.2 equivalents | A slight excess can be used to drive the reaction to completion. |
| Alkyne Substrate | 1.0 equivalent (Limiting Reagent) | Ensure high purity. |
| Copper(II) Source (e.g., CuSO₄·5H₂O) | 0.1 - 0.5 equivalents | Reduced in situ by sodium ascorbate. |
| Reducing Agent (e.g., Sodium Ascorbate) | 1.0 - 5.0 equivalents | Should be prepared fresh. |
| Ligand (e.g., THPTA for aqueous media) | 0.5 - 1.0 equivalent | Stabilizes the Cu(I) catalyst. |
| Solvent | DMSO/H₂O or t-BuOH/H₂O (1:1) | Co-solvents are often necessary to dissolve all reactants.[7] |
| Reaction Temperature | Room Temperature | Generally sufficient for this reaction. |
| Reaction Time | 1 - 24 hours | Monitor progress by TLC or LC-MS.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr
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Reaction Setup: In a clean, dry reaction vessel, dissolve 4-fluorothalidomide (1.0 eq) and amino-PEG1-azide (1.1 eq) in anhydrous DMSO.
-
Base Addition: Add a suitable non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heating and Monitoring: Heat the reaction mixture to 90-130°C under an inert atmosphere (e.g., nitrogen). Monitor the reaction progress periodically by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the this compound.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation of Stock Solutions:
-
This compound: 10 mM in anhydrous DMSO.
-
Alkyne Substrate: 10 mM in anhydrous DMSO.
-
Copper(II) Sulfate: 20 mM in deionized water.
-
THPTA Ligand: 50 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).[7]
-
-
Reaction Setup: In a reaction vial, combine this compound (1.1 eq) and the alkyne substrate (1.0 eq). Add a solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMSO) to achieve a final concentration of 5-10 mM with respect to the limiting reagent.[7]
-
Reagent Addition: Add the THPTA ligand solution, followed by the CuSO₄ solution. The solution may turn a pale blue.[7]
-
Initiation and Incubation: Add the freshly prepared sodium ascorbate solution to initiate the reaction. The solution should become colorless or pale yellow. Seal the vial and stir at room temperature for 1-16 hours.[7]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, quench the reaction with deionized water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by silica gel column chromatography or preparative HPLC.
Visualizations
Caption: Pomalidomide's role in a PROTAC, mediating the formation of a ternary complex.
Caption: General workflow for synthesis and subsequent conjugation of this compound.
References
Pomalidomide-PEG1-Azide Reaction Product Purification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Pomalidomide-PEG1-azide reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: During the synthesis of Pomalidomide (B1683931) and its derivatives, several process-related impurities can form. The most significant side product often arises from a competing nucleophilic acyl substitution reaction where the PEG1-azide linker attacks the glutarimide (B196013) ring of the pomalidomide precursor, leading to the displacement of the glutarimide moiety.[1][2] Other potential impurities include unreacted starting materials, such as 4-fluorothalidomide, and process-related impurities from the synthesis of the Pomalidomide core, such as benzyldione, 5-amino, desamino, and nitrodion impurities.[3][4]
Q2: What are the recommended purification methods for this compound?
A2: The primary recommended methods for purifying this compound are silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (prep-HPLC).[1] Extraction and precipitation can also be employed as initial cleanup steps.[1] Due to the potential instability of organic azides, purification by distillation or sublimation should be avoided.[1]
Q3: How can I minimize the formation of the major glutarimide displacement byproduct?
A3: The choice of solvent is critical in minimizing the glutarimide displacement byproduct. Using dimethyl sulfoxide (B87167) (DMSO) instead of N,N-dimethylformamide (DMF) has been shown to significantly reduce the formation of this impurity.[1] Additionally, careful optimization of reaction temperature and time can favor the desired SNAr reaction over the side reaction.[1] A chemical quench with taurine (B1682933) has also been reported to sulfonate the byproduct, making it more polar and thus easier to separate during chromatography.[2]
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound, with commercially available standards typically having a purity of ≥95%.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) is also a crucial technique for confirming the identity of the desired product and characterizing any impurities.[3][5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification and analysis of this compound.
Chromatographic Purification Issues
| Problem | Potential Cause | Suggested Solution |
| Co-elution of Product and Impurity | The desired product and a key impurity (e.g., glutarimide-displaced byproduct) have very similar polarities.[2][3] | - Modify the gradient in reverse-phase HPLC to improve separation.[3]- Screen different column stationary phases.[3]- If using silica gel chromatography, try a different solvent system for elution.[1]- Employ a chemical quench with taurine to increase the polarity of the byproduct, facilitating easier separation.[2]- For challenging separations, utilize preparative HPLC.[1] |
| Low Yield After Purification | - Suboptimal reaction conditions leading to a high proportion of side products. - Product degradation during workup or storage. | - Optimize the synthesis by using DMSO as the solvent and carefully controlling temperature and reaction time.[1]- Avoid acidic conditions during workup and protect the compound from excessive heat and light.[1]- Store the final product at low temperatures (e.g., -20°C).[1] |
| Product Degradation | Organic azides can be unstable, particularly in the presence of acid, heat, or light.[1] Pomalidomide itself is susceptible to degradation under acidic, alkaline, oxidative, and thermal stress.[3] | - Maintain neutral or slightly basic conditions during workup and purification.- Protect the reaction and product from light.- Store the purified this compound at -20°C or below.[6] |
Analytical HPLC & LC-MS Issues
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | - Secondary interactions between the basic amine group on the pomalidomide core and residual silanols on the HPLC column.- Column overload. | - Use a high-purity, end-capped C18 column.[3]- Add a small amount of a competitive amine, such as triethylamine, to the mobile phase.[3]- Lower the sample concentration.[3] |
| Split Peaks | - Injection solvent is significantly stronger than the mobile phase.- Column void or contamination at the inlet. | - Dissolve the sample in the initial mobile phase or a weaker solvent.[3]- Flush the column with a strong solvent. If the problem persists, replace the column.[3] |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use fresh, high-purity solvents and additives for the mobile phase.[3]- Implement a needle wash step with a strong, compatible solvent in the autosampler method.[3] |
| Poor Ionization in LC-MS | - Suboptimal source parameters.- Inappropriate mobile phase pH. | - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).[3]- Ensure the mobile phase pH promotes protonation; Pomalidomide derivatives ionize well in positive ESI mode.[3] |
| In-source Fragmentation in LC-MS | - High source temperature or cone voltage. | - Reduce the source temperature and/or cone voltage to minimize fragmentation before mass analysis.[3] |
| Unexpected Adducts in Mass Spectrum | - Presence of non-volatile salts in the sample or mobile phase. | - Use volatile mobile phase additives like formic acid or ammonium (B1175870) acetate.[3]- Perform sample clean-up to remove non-volatile salts.[3] |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography Purification
-
Slurry Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Add silica gel to the solution to create a slurry and then evaporate the solvent to obtain a dry powder.
-
Column Packing: Prepare a silica gel column in a non-polar solvent (e.g., hexanes or heptane).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent. The polarity of the elution solvent should be gradually increased.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[1]
General Protocol for Preparative HPLC Purification
-
Sample Preparation: Dissolve the crude or partially purified product in a suitable solvent, such as DMSO or methanol.[1]
-
Method Development: Develop an analytical HPLC method that shows good separation between the desired product and impurities. This method will be scaled up for preparative HPLC. A common starting point is a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Purification: Inject the sample onto the preparative HPLC system. The conditions (gradient, flow rate) should be adapted from the analytical method for the larger column.
-
Fraction Collection: Collect fractions corresponding to the peak of the desired product.
-
Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC or LC-MS. Pool the fractions that meet the desired purity level.
-
Solvent Removal: Remove the HPLC solvents, typically by lyophilization or evaporation under reduced pressure.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for addressing common purification issues with this compound.
References
Dealing with steric hindrance in Pomalidomide-PEG1-azide conjugations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to steric hindrance during Pomalidomide-PEG1-azide conjugations.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it specifically affect this compound conjugations?
A: Steric hindrance refers to the obstruction of a chemical reaction due to the spatial arrangement of atoms or groups near the reactive site.[1] In the context of this compound, the bulky pomalidomide (B1683931) molecule can impede the approach of the azide (B81097) group to its reaction partner, typically an alkyne- or cyclooctyne-functionalized molecule, in click chemistry reactions.[2] The short, single polyethylene (B3416737) glycol (PEG1) unit provides minimal spatial separation, which can be insufficient to overcome the steric bulk of pomalidomide, especially when conjugating to large biomolecules or within crowded molecular environments.
Q2: What are the signs that steric hindrance is negatively impacting my conjugation reaction?
A: Common indicators that steric hindrance may be an issue in your this compound conjugation include:
-
Low reaction yields: The amount of desired conjugate is significantly lower than expected.[1]
-
Incomplete reactions: A substantial amount of starting material remains even after extended reaction times or with an excess of one reactant.[1]
-
Lack of site-specificity: If conjugating to a protein with multiple potential reaction sites, the reaction may favor more accessible, less hindered sites over the intended one.[1]
-
Formation of side products: In some cases, steric hindrance can promote alternative, less favorable reaction pathways.
Q3: When should I consider using a longer PEG linker instead of PEG1 for my pomalidomide-azide conjugate?
A: You should consider using a pomalidomide-azide conjugate with a longer PEG linker (e.g., PEG3, PEG4) under the following circumstances:
-
Consistently low yields: If you have optimized other reaction parameters (concentration, catalyst, temperature) and still face low conjugation efficiency.
-
Conjugation to large molecules: When conjugating to bulky proteins, antibodies, or nanoparticles, a longer linker can provide the necessary distance for the reactive groups to interact effectively.[1][3]
-
Known steric hindrance at the target site: If your target molecule's alkyne group is located in a sterically crowded region.
-
Improving solubility: Longer PEG chains can also help to improve the solubility of the final conjugate.[4]
Troubleshooting Guide
Problem 1: Low or no yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Possible Cause: Steric hindrance from the pomalidomide moiety is preventing the formation of the copper-acetylide intermediate or its subsequent reaction with the azide.
-
Recommended Solutions:
-
Optimize Ligand: Ensure you are using a copper(I)-stabilizing ligand. For aqueous solutions, THPTA is recommended, while TBTA is suitable for organic solvents. The ligand can help to present the copper catalyst more effectively.[5][6]
-
Increase Reactant Concentration: While maintaining solubility, increasing the concentration of both this compound and your alkyne-containing molecule can favor the desired reaction.
-
Incremental Catalyst Addition: If the reaction stalls, it might be due to catalyst deactivation. Adding a second portion of the copper catalyst and reducing agent (e.g., sodium ascorbate) can restart the reaction.[5]
-
Consider an Alternative Strategy: If optimization fails, switching to a pomalidomide conjugate with a longer PEG linker may be necessary to overcome the steric clash.[1]
-
Problem 2: The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is slow or incomplete.
-
Possible Cause: The steric bulk around the azide on the pomalidomide conjugate and the cyclooctyne (B158145) (e.g., DBCO, BCN) on the reaction partner are preventing efficient orbital overlap for the cycloaddition.
-
Recommended Solutions:
-
Increase Temperature: Gently warming the reaction (e.g., to 37°C) can provide the necessary activation energy to overcome the steric barrier. Monitor for any degradation of your reactants.
-
Prolong Reaction Time: SPAAC reactions can be slower than CuAAC. Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) while monitoring its progress via TLC or LC-MS.[7]
-
Solvent Optimization: The choice of solvent can influence the conformation of the reactants. Screen different solvent systems (e.g., DMSO, DMF, or mixtures with aqueous buffers) to find conditions that may present a more favorable conformation for the reaction.
-
Switch to a Longer Linker: As with CuAAC, if other optimizations are unsuccessful, using a pomalidomide-azide with a longer PEG spacer is a direct way to address steric hindrance.[3]
-
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for CuAAC and SPAAC reactions involving this compound. These may require further optimization for your specific substrates.
Table 1: Recommended Reaction Conditions for CuAAC
| Component | Recommended Concentration/Ratio | Notes |
| This compound | 1 equivalent | Ensure high purity. |
| Alkyne-containing molecule | 1.1 - 1.5 equivalents | An excess can sometimes inhibit the catalyst, so optimization may be needed.[5] |
| Copper(II) Sulfate (B86663) (CuSO₄) | 0.1 - 0.5 equivalents | Pre-complex with a ligand before adding to the reaction mixture. |
| Sodium Ascorbate | 0.5 - 1 equivalent | Should be prepared fresh and added last to initiate the reaction.[5][6] |
| Cu(I)-stabilizing Ligand | 0.2 - 1 equivalent (relative to CuSO₄) | THPTA for aqueous media, TBTA for organic media.[5] |
| Solvent System | DMSO/water, DMF/water, or t-BuOH/water | Ensure all reactants are fully dissolved. Degas solvents to prevent oxidation of Cu(I).[5] |
Table 2: Recommended Reaction Conditions for SPAAC
| Component | Recommended Concentration/Ratio | Notes |
| This compound | 1.5 equivalents | An excess of the smaller molecule can help drive the reaction to completion.[7] |
| Cyclooctyne-containing molecule | 1 equivalent | E.g., DBCO or BCN functionalized. |
| Solvent System | DMSO, DMF, or aqueous buffers | The final DMSO concentration should ideally be kept low if working with sensitive biomolecules.[7] |
| Temperature | Room Temperature to 37°C | Gentle heating can increase the reaction rate. |
| Reaction Time | 2 - 24 hours | Monitor progress by LC-MS or other appropriate analytical methods.[7] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
-
Preparation: In a suitable reaction vial, dissolve this compound (1 equivalent) and your alkyne-containing substrate (1.1 to 1.5 equivalents) in a degassed solvent mixture (e.g., DMSO/water).[5]
-
Catalyst Preparation: In a separate tube, mix the copper(II) sulfate solution with the appropriate ligand solution (e.g., THPTA for aqueous reactions).[6]
-
Reaction Initiation: Add the copper/ligand solution to the stirred solution of azide and alkyne. To initiate the cycloaddition, add a freshly prepared solution of sodium ascorbate.[5]
-
Incubation: Stir the reaction at room temperature. Protect the reaction from light.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting materials are consumed (typically 1-12 hours).[5]
-
Purification: Upon completion, the product can be purified. If copper removal is necessary, the mixture can be treated with a chelating agent like EDTA before purification by chromatography (e.g., silica (B1680970) gel or HPLC).[5]
Protocol 2: General Procedure for SPAAC with this compound
-
Preparation of Reactants: Dissolve your cyclooctyne-functionalized molecule (e.g., DBCO-protein) in a suitable buffer or solvent. In a separate tube, dissolve this compound in a compatible solvent like DMSO.[7]
-
Conjugation Reaction: Add 1.5 molar equivalents of the this compound solution to the solution of the cyclooctyne-containing molecule.[7]
-
Incubation: Allow the reaction to proceed at room temperature or 37°C for 2-24 hours with gentle mixing.[7]
-
Monitoring: The progress of the reaction can be monitored by LC-MS for small molecules or SDS-PAGE and native MS for protein conjugates.
-
Purification: Purify the conjugate using an appropriate method, such as size exclusion chromatography or dialysis, to remove unreacted this compound.[2]
Visualizations
Caption: Workflow for this compound conjugation via CuAAC or SPAAC.
References
Validation & Comparative
Pomalidomide-PEG1-Azide vs. Thalidomide-Based Linkers for PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires careful consideration of each of its three key components: the warhead for target protein binding, the E3 ligase ligand, and the linker that connects them. The choice of the E3 ligase ligand and the nature of the linker are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of Pomalidomide-PEG1-azide and thalidomide-based linkers for the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase.
Executive Summary
Pomalidomide (B1683931) has emerged as a preferred CRBN ligand over thalidomide (B1683933) in many PROTAC applications, primarily due to its higher binding affinity for CRBN, which can lead to more efficient ternary complex formation and subsequent protein degradation. The incorporation of a PEG1 linker and a terminal azide (B81097) group in this compound offers a convenient and efficient method for PROTAC synthesis via "click chemistry." While thalidomide-based linkers are also effective, PROTACs derived from them may exhibit lower potency compared to their pomalidomide counterparts. The selection between these linkers will ultimately depend on the specific target protein and the desired pharmacological profile of the PROTAC.
Performance Comparison: Pomalidomide vs. Thalidomide as CRBN Ligands
Pomalidomide generally exhibits a stronger binding affinity for CRBN compared to thalidomide.[1][2] This enhanced affinity can translate to the formation of a more stable ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and degradation of the target protein.[1] Consequently, pomalidomide-based PROTACs often demonstrate higher potency (lower DC50 values) and greater maximal degradation (higher Dmax) than their thalidomide-based counterparts.[1][2]
Data Presentation: Quantitative Comparison of PROTAC Performance
The following table summarizes representative data from studies on PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-investigated target in oncology. It is important to note that experimental conditions may vary across different studies.
| PROTAC | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide | PEG linker | BRD4 | RS4;11 | <1 | >95 |
| dBET1 | Thalidomide derivative | PEG linker | BRD4 | MV4;11 | ~1.8 | >95 |
Data compiled from different studies.[1]
The Role of the Linker in PROTAC Efficacy
The linker is not merely a spacer but plays a crucial role in the overall activity of a PROTAC. Its length, composition, and attachment point influence the stability and geometry of the ternary complex. Polyethylene glycol (PEG) linkers are commonly used due to their flexibility and ability to improve the solubility of the PROTAC molecule. The optimal linker length is target-dependent and often requires empirical optimization.
The azide group in this compound provides a versatile handle for conjugation to a warhead containing a terminal alkyne via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." This method offers high efficiency and specificity, simplifying the synthesis of PROTAC libraries.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches for evaluating these PROTACs, the following diagrams illustrate the key processes.
Experimental Protocols
Synthesis of Pomalidomide/Thalidomide-based PROTACs
The synthesis of PROTACs using this compound or a thalidomide-based linker typically involves a convergent synthetic strategy.
Materials:
-
This compound or a suitable thalidomide-based linker with a reactive handle.
-
Target-binding warhead with a complementary reactive group (e.g., terminal alkyne).
-
For CuAAC: Copper(II) sulfate (B86663) pentahydrate, sodium ascorbate (B8700270).
-
Solvents: Dimethylformamide (DMF) or a mixture of tert-butanol (B103910) and water.
-
Purification: High-performance liquid chromatography (HPLC).
General Procedure for CuAAC (Click Chemistry):
-
Dissolve the warhead (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent (e.g., DMF).
-
Add copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
Solid-phase synthesis can also be employed for the efficient generation of PROTAC libraries.[3][4][5][6]
Western Blotting for Protein Degradation Analysis
This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC.[7][8]
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection and Data Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC50 and Dmax values by plotting the degradation percentage against the PROTAC concentration.
Quantitative Proteomics for Off-Target Analysis
Mass spectrometry-based quantitative proteomics is the gold standard for unbiasedly assessing the selectivity of a PROTAC and identifying potential off-target effects.[9]
1. Sample Preparation:
-
Treat cells with the PROTAC at a concentration that achieves significant degradation of the target protein, along with a vehicle control.
-
Harvest the cells, lyse them, and extract the proteins.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
2. LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
3. Data Analysis:
-
Use specialized software (e.g., MaxQuant or Proteome Discoverer) to identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
-
Potential off-targets are proteins that are significantly downregulated. These hits should be validated using orthogonal methods like Western blotting.
Conclusion
Both this compound and thalidomide-based linkers are valuable tools for the development of CRBN-recruiting PROTACs. Pomalidomide-based linkers, such as this compound, generally offer the advantage of higher binding affinity to CRBN, which often translates to more potent protein degradation. The inclusion of a PEG linker can improve physicochemical properties, and the terminal azide allows for efficient and modular PROTAC synthesis via click chemistry. While thalidomide-based linkers are also effective, they may result in PROTACs with lower potency. The ultimate choice of linker will be dictated by the specific target protein, the desired pharmacological properties of the PROTAC, and the synthetic strategy. The experimental protocols provided in this guide offer a foundation for the synthesis and evaluation of these powerful therapeutic modalities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Optimizing Pomalidomide-Based PROTACs: The Critical Role of PEG Linker Length
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have revolutionized targeted protein degradation by harnessing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] Pomalidomide (B1683931), a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), is a cornerstone in the design of these heterobifunctional molecules.[2] The linker connecting pomalidomide to the target protein ligand is not merely a spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[2][3] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their ability to improve solubility and cell permeability.[3][4] This guide provides a comprehensive comparison of different PEG linker lengths for pomalidomide-based PROTACs, supported by experimental data, to inform rational PROTAC design.
The length of the PEG linker is a crucial parameter that dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][4] An optimal linker length is essential for inducing the necessary proximity and orientation for efficient ubiquitination and subsequent degradation of the target protein.[2] A linker that is too short may cause steric hindrance, while an overly long linker may not effectively bring the two proteins together.[2][4]
Impact of PEG Linker Length on PROTAC Performance: A Data-Driven Comparison
The optimal PEG linker length is highly dependent on the specific target protein.[3] The following tables summarize quantitative data from published studies on pomalidomide-based PROTACs, highlighting the impact of linker length on their degradation efficiency (DC50 and Dmax).
| Target Protein | PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| p38α | Series of degraders | < 15 | No degradation | - | Not Specified |
| 15 | Good activity | - | Not Specified | ||
| 16-17 | Optimal activity | - | Not Specified | ||
| BTK | MT-809 | Not Specified (C5-substituted) | 11.6 | >95 | Not Specified |
| MT-541 | Not Specified (C4-substituted) | 90.1 | >95 | Not Specified | |
| EGFR | Compound 16 | Not Specified | 32.9 | >90 | A549 |
| Compound 15 | Not Specified | 43.4 | >90 | A549 | |
| BRD4 | ARV-825 | PEG linker | <1 | >95 | RS4;11 |
| PROTAC 3 | PEG linker | ~0.1-0.3 | Not Reported | RS4;11 | |
| TBK1 | Series of degraders | < 12 | No activity | - | Not Specified |
| 12-29 | Submicromolar | - | Not Specified | ||
| 21 | 3 | 96 | Not Specified |
Note: The data presented is synthesized from multiple sources and direct comparison between different target proteins should be made with caution as experimental conditions may vary.[3] The linker length is often described in terms of the number of atoms or PEG units.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of action of a Pomalidomide-based PROTAC.
Caption: A typical experimental workflow for evaluating PROTACs.
Detailed Experimental Protocols
To enable researchers to evaluate their own pomalidomide-based PROTACs, detailed methodologies for key experiments are provided below.
Objective: To quantify the degradation of the target protein after PROTAC treatment.
Materials:
-
Cultured cells
-
PROTAC of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein and the loading control. Follow with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values.
Objective: To assess the cytotoxic effect of the PROTAC on cells.
Materials:
-
Cultured cells
-
PROTAC of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Objective: To confirm that the PROTAC induces ubiquitination of the target protein.
Materials:
-
Cultured cells
-
PROTAC of interest
-
MG132 (proteasome inhibitor)
-
Lysis buffer (e.g., RIPA buffer)
-
Primary antibody against the target protein
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Primary antibody against ubiquitin
-
Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells and pre-clear the lysates.
-
Immunoprecipitation: Incubate the lysates with an antibody against the target protein, followed by the addition of Protein A/G agarose beads to pull down the target protein and its binding partners.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blotting: Analyze the eluted samples by western blotting using an antibody against ubiquitin to detect the ubiquitinated target protein.
Conclusion
The rational design of the linker is paramount to the success of pomalidomide-based PROTACs.[2] A systematic approach, involving the comparative analysis of linker length, composition, and attachment point, is essential for optimizing degradation potency and selectivity.[2] The experimental methodologies outlined in this guide provide a robust framework for evaluating the performance of novel PROTACs, ultimately accelerating the development of new therapeutics.
References
Pomalidomide-PEG1-azide: A Comparative Analysis of Efficacy in Cellular Models
In the landscape of targeted protein degradation, Pomalidomide-PEG1-azide has emerged as a valuable molecular tool. As a functionalized derivative of pomalidomide (B1683931), it serves as a potent recruiter of the E3 ubiquitin ligase Cereblon (CRBN). This guide provides a comparative overview of the efficacy of pomalidomide, the parent compound of this compound, against its analogs, lenalidomide (B1683929) and thalidomide (B1683933), in various cancer cell lines. The inclusion of a PEG1-azide linker on the pomalidomide molecule facilitates its use in the development of Proteolysis Targeting Chimeras (PROTACs) through "click chemistry," enabling the targeted degradation of specific proteins of interest.[1]
Comparative Efficacy: Pomalidomide vs. Alternatives
Pomalidomide has demonstrated superior potency in comparison to its predecessors, thalidomide and lenalidomide, in preclinical studies. Its enhanced activity is attributed to its dual effect of directly inhibiting tumor cell growth and angiogenesis.[2] The primary mechanism of action for these immunomodulatory drugs (IMiDs) involves binding to CRBN, which is a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3][4] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6][7] The degradation of these transcription factors is a key driver of the anti-myeloma and immunomodulatory effects of these drugs.[7]
The following table summarizes the half-maximal inhibitory concentrations (IC50) of pomalidomide and its analogs in different multiple myeloma cell lines, highlighting their comparative antiproliferative activities.
| Cell Line | Compound | IC50 (µM) | Reference |
| T regulatory cells | Pomalidomide | ~1 | [8] |
| Lenalidomide | ~10 | [8] | |
| Thalidomide | >200 | [8] | |
| MUTU-I (Burkitt's Lymphoma) | Pomalidomide + Ganciclovir | Synergistic (CI: 0.02–0.55) | [9] |
| Lenalidomide + Ganciclovir | Synergistic (CI: 0.031 to 0.314) | [9] | |
| Thalidomide + Ganciclovir | Synergistic (at 0.4 µM and 4 µM respectively, CI: 0.141) | [9] | |
| KEM-I (Burkitt's Lymphoma) | Pomalidomide + Ganciclovir | Synergistic (CI: 0.03–0.2) | [9] |
Note: Lower IC50 values indicate higher potency. CI stands for Combination Index, where a value less than 1 indicates synergy.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy of this compound and its analogs.
Cell Viability/Cytotoxicity Assay
This assay measures the ability of the compounds to inhibit cell proliferation.
-
Cell Seeding: Seed target cells (e.g., multiple myeloma cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.[10]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., this compound, pomalidomide, lenalidomide, thalidomide).[10] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[10]
-
Measurement: Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.[10]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by fitting the data to a dose-response curve.[11]
Apoptosis Assay
This assay determines if the compounds induce programmed cell death.
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.[11]
-
Staining: Harvest the cells and stain them with Annexin V and propidium (B1200493) iodide (PI).[2][11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Caspase Activity Assay: Alternatively, measure the activity of caspases 3 and 7, key executioner caspases in apoptosis, using a luminescent assay.[2]
Western Blot Analysis for Ikaros and Aiolos Degradation
This experiment confirms the on-target effect of the compounds by measuring the degradation of Ikaros and Aiolos.
-
Cell Treatment: Treat cells with the test compounds for various time points (e.g., 1, 3, 6, 24 hours).[6]
-
Cell Lysis: Lyse the cells to extract total protein.[2]
-
Protein Quantification: Determine the protein concentration in each lysate.[2]
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.[2]
-
Immunoblotting: Probe the membrane with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., GAPDH).[12] Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities to determine the extent of protein degradation relative to the loading control.[2][12]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of pomalidomide and a general workflow for its experimental evaluation.
Caption: Pomalidomide signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lenalidomide, Thalidomide, and Pomalidomide Reactivate the Epstein-Barr Virus Lytic Cycle Through Phosphoinositide 3-kinase Signaling and Ikaros Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pomalidomide-PEG1-Azide with other E3 Ligase Linkers in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC, consisting of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, is critical to its efficacy. Pomalidomide (B1683931), a potent ligand for the Cereblon (CRBN) E3 ligase, is a frequently utilized component in PROTAC design. The linker, far from being a passive spacer, profoundly influences the PROTAC's properties, including its ability to induce the formation of a stable and productive ternary complex.
This guide provides a head-to-head comparison of Pomalidomide-PEG1-azide with other E3 ligase linkers, supported by experimental data. The azide (B81097) functional group in this compound makes it particularly amenable to "click chemistry," allowing for the efficient and modular synthesis of PROTAC libraries. We will delve into how variations in linker composition and length impact degradation performance, offering insights for the rational design of next-generation protein degraders.
The PROTAC Mechanism of Action: A Signaling Pathway Overview
PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of action of a pomalidomide-based PROTAC.
Comparative Analysis of Linker Performance
The choice of linker is a critical determinant of a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties. Key parameters include linker length, composition (e.g., polyethylene (B3416737) glycol (PEG) vs. alkyl chains), and the point of attachment to the E3 ligase ligand.
Impact of Linker Length and Composition on BRD4 Degradation
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are well-studied targets for PROTAC-mediated degradation in cancer. The following table summarizes data from various studies on pomalidomide-based PROTACs targeting BRD4, highlighting the influence of linker length and composition on degradation potency (DC50) and maximal degradation (Dmax).
| PROTAC Reference | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | PEG | ~10 | C4 | MV4-11 | 0.8 | >95 | [1] |
| ARV-825 | PEG/Alkyl | ~15 | C4 | RS4;11 | 1 | >90 | [1] |
| Compound A | PEG | 4 | C5 | H661 | >5000 | ~50 | [1] |
| Compound B | PEG | 8 | C5 | H661 | <500 | >90 | [1] |
| Compound C | PEG | 12 | C5 | H661 | <500 | >90 | [1] |
Note: Data is compiled from different studies and experimental conditions may vary. This table is for illustrative purposes to show general trends.
From the data, it is evident that both linker length and composition play a crucial role. For CRBN-based BRD4 degraders, a certain minimum linker length appears necessary to effectively bridge BRD4 and CRBN for productive ternary complex formation. Intriguingly, for some systems, intermediate-length PEG linkers have shown reduced potency compared to shorter or longer linkers, highlighting the non-linear relationship and the need for empirical optimization for each target.
Influence of Pomalidomide Attachment Point
The point at which the linker is attached to the pomalidomide scaffold significantly impacts PROTAC activity. The C4 and C5 positions of the phthalimide (B116566) ring are the most common attachment points.
| PROTAC Reference | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MT-802 | PEG-based | 8 | C5 | BTK | Namalwa | ~9 | >99 | [2] |
| MT-809 | PEG-based | 12 | C5 | BTK | Namalwa | ~12 | >99 | [2] |
| Compound A | PEG-based | 8 | C4 | BTK | Namalwa | Inactive | - | [2] |
Data synthesized from published literature.
As illustrated in the table above for Bruton's Tyrosine Kinase (BTK) degraders, a change in the attachment point from C4 to C5 can dramatically enhance degradation potency. This is attributed to the altered vector of the linker, which influences the geometry of the ternary complex.
Experimental Protocols
Reproducible and robust experimental methodologies are essential for the evaluation and comparison of PROTACs. Below are detailed protocols for key experiments.
Experimental Workflow for PROTAC Evaluation
A typical workflow for the preclinical evaluation of a novel pomalidomide-based PROTAC involves synthesis, biochemical and cellular characterization, and in vivo assessment.
Caption: Experimental workflow for PROTAC evaluation.
Protocol 1: Synthesis of a PROTAC using this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating this compound to an alkyne-functionalized warhead for a protein of interest.
Materials:
-
This compound
-
Alkyne-functionalized warhead
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Solvent (e.g., DMSO/water or t-BuOH/water mixture)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve this compound (1.0 equivalent) and the alkyne-functionalized warhead (1.0-1.2 equivalents) in the chosen solvent system.
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.
-
Catalyst Preparation: In a separate tube, prepare a fresh solution of sodium ascorbate (1-2 equivalents) in water.
-
Addition of Reagents: To the reaction mixture, add the copper(II) sulfate solution (0.1-0.2 equivalents) and the THPTA ligand (0.2-0.4 equivalents, if used).
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC to yield the final PROTAC.
Protocol 2: Cellular Degradation Assay by Western Blot
This protocol details the procedure for assessing the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration to determine the DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum percentage of degradation).
Conclusion
The selection of an appropriate linker is a critical, albeit complex, aspect of PROTAC design. While this compound offers a versatile and efficient handle for PROTAC synthesis via click chemistry, the optimal linker for any given target must be determined empirically. This guide highlights the importance of systematic evaluation of linker length, composition, and attachment point to the E3 ligase ligand. The provided data and protocols offer a framework for researchers to rationally design and evaluate novel pomalidomide-based PROTACs with enhanced potency and selectivity for the next generation of targeted protein degraders.
References
A Comparative Analysis of Pomalidomide- and Lenalidomide-Based PROTACs
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which hijacks an E3 ubiquitin ligase to tag the target protein for degradation. Among the most utilized E3 ligases is Cereblon (CRBN), which is recruited by ligands derived from immunomodulatory imide drugs (IMiDs), primarily pomalidomide (B1683931) and lenalidomide (B1683929). The choice between a pomalidomide or a lenalidomide-based CRBN ligand can significantly impact the resulting PROTAC's performance, including its degradation efficiency, selectivity, and off-target effects. This guide provides a detailed comparative analysis of pomalidomide- and lenalidomide-based PROTACs, supported by experimental data and detailed methodologies, to aid researchers and drug developers in making informed design choices.
Mechanism of Action: Hijacking the Cereblon E3 Ligase
Both pomalidomide and lenalidomide function by binding to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1] This binding event is allosteric, inducing a conformational change in CRBN that creates a new binding surface for "neosubstrate" proteins. In the context of PROTACs, the target protein, brought into proximity by the PROTAC's target-binding ligand, acts as a neosubstrate. This induced ternary complex formation between the target protein, the PROTAC, and the CRBN E3 ligase complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of action of a CRBN-recruiting PROTAC.
Comparative Performance Analysis
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Degradation Potency
While both pomalidomide and lenalidomide are potent CRBN binders, pomalidomide is generally considered to be a more potent degrader of CRBN neosubstrates.[1] This intrinsic activity may translate to more efficient degradation of the target protein when incorporated into a PROTAC. For instance, in a comparative study of BRD4-targeting PROTACs, a lenalidomide-based degrader demonstrated a DC50 in the picomolar range, suggesting very high potency.[2] However, direct head-to-head comparisons with a pomalidomide counterpart in the same study were not detailed. Another study on dihydroquinazolinone-based BRD4 degraders found that a pomalidomide-containing PROTAC (compound 21) was a highly efficacious BRD4 degrader.[3]
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 4 | Lenalidomide | BRD4 | pM range | >90 | [2] |
| Compound 21 | Pomalidomide | BRD4 | - | Effective Degradation | [3] |
Note: Data is compiled from different studies and experimental conditions may vary, preventing a direct head-to-head comparison.
Selectivity and Off-Target Effects
A significant concern with IMiD-based PROTACs is the potential for off-target degradation of endogenous CRBN neosubstrates, such as the zinc-finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4] Pomalidomide-based PROTACs have a known liability for off-target degradation of a range of zinc-finger (ZF) proteins.[5][6] This can lead to unintended biological consequences.
However, research has shown that the linker attachment point on the pomalidomide scaffold is crucial for mitigating these off-target effects.[1] Specifically, attaching the linker at the C5 position of the phthalimide (B116566) ring has been demonstrated to reduce the degradation of ZF proteins while maintaining or even enhancing on-target activity.[1][7] The off-target profile of lenalidomide-based PROTACs is less definitively established and appears to be more dependent on the specific target and linker configuration.[1]
| PROTAC | Linker Attachment on Pomalidomide | Off-Target ZF Degradation | Reference |
| Various | Not at C5 | High | [5][6] |
| C5-modified | C5 position | Reduced | [1][7] |
Pharmacokinetics
The pharmacokinetic (PK) properties of PROTACs are critical for their therapeutic success but are also challenging to optimize due to their larger molecular size compared to traditional small molecules. Lenalidomide-based PROTACs may possess more favorable physicochemical properties, such as improved metabolic and chemical stability, due to the absence of one of the phthalimide carbonyl groups.[8]
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of any comparative analysis. Below are detailed protocols for key assays used to evaluate and compare the performance of pomalidomide- and lenalidomide-based PROTACs.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is the most common method to quantify the extent of target protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Materials:
-
Target cell line expressing the protein of interest
-
Pomalidomide- and Lenalidomide-based PROTACs
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the pomalidomide- or lenalidomide-based PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[2] Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[2]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody against the target protein overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities. Normalize the target protein signal to the loading control.[1]
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[1]
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system.
Caption: Experimental workflow for in-cell ubiquitination assay.
Materials:
-
Target cell line
-
Pomalidomide- and Lenalidomide-based PROTACs
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin
-
Western blotting reagents (as above)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration that induces significant degradation. In a parallel sample, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated protein.[11]
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.[6]
-
Immunoprecipitation: Incubate the cell lysates with the primary antibody against the target protein to form antibody-antigen complexes. Add Protein A/G magnetic beads to capture the complexes.[11]
-
Western Blotting: Elute the immunoprecipitated proteins and perform Western blotting as described above. Probe the membrane with an anti-ubiquitin antibody.[12]
-
Analysis: A high molecular weight smear in the lanes from cells treated with the PROTAC and proteasome inhibitor indicates polyubiquitination of the target protein.[11]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the cytotoxic or cytostatic effects of the PROTACs.
Materials:
-
Target cell line
-
Pomalidomide- and Lenalidomide-based PROTACs
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a desired density.[8]
-
Compound Treatment: Add serial dilutions of the pomalidomide- and lenalidomide-based PROTACs to the wells. Include a vehicle control.[8]
-
Incubation: Incubate the plate for a chosen duration (e.g., 72 hours).[8]
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well.[13]
-
Measurement: Mix the contents on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.[13]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.[8]
Conclusion
The choice between pomalidomide and lenalidomide as a CRBN ligand for PROTAC development is a critical design consideration with significant implications for the resulting degrader's performance. Pomalidomide generally offers higher intrinsic degradation potency, which can lead to more efficient target protein degradation.[1] However, this can be associated with off-target degradation of zinc-finger proteins, a liability that can be mitigated by strategic linker placement at the C5 position of the pomalidomide scaffold.[1][7] Lenalidomide-based PROTACs may offer a more favorable physicochemical profile and can achieve high degradation potency, although their off-target profile is less well-defined.[2][8]
Ultimately, the optimal choice will depend on the specific target protein, the desired selectivity profile, and the overall therapeutic goals. A thorough head-to-head comparison using standardized and robust experimental protocols, as outlined in this guide, is essential for selecting the most promising CRBN-recruiting PROTAC candidate for further development. The continued exploration of novel IMiD derivatives and a deeper understanding of the structure-activity relationships governing ternary complex formation will further refine the design of next-generation protein degraders with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. benchchem.com [benchchem.com]
- 6. Probing protein ubiquitination in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics of lenalidomide in patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
- 13. promega.com [promega.com]
Assessing the Selectivity of Pomalidomide-Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs), has opened new avenues for therapeutic intervention. Pomalidomide (B1683931), a derivative of thalidomide, is a widely used E3 ligase ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of target proteins. However, a critical challenge in the development of pomalidomide-based degraders is managing their selectivity and mitigating off-target effects. This guide provides a comparative analysis of pomalidomide-based degraders, with a focus on those utilizing a Pomalidomide-PEG1-azide linker chemistry, against alternative degrader strategies, supported by experimental data and detailed protocols.
Mitigating Off-Target Effects of Pomalidomide-Based Degraders
A significant liability of pomalidomide-based PROTACs is the off-target degradation of zinc finger (ZF) transcription factors, such as IKZF1, IKZF3, and ZFP91. This occurs due to the inherent affinity of the pomalidomide moiety for these proteins. Strategic modifications to the pomalidomide scaffold, particularly at the C5 position of the phthalimide (B116566) ring, have been shown to significantly reduce these off-target effects. The introduction of a linker at the C5 position, as is common with this compound, creates steric hindrance that disrupts the interaction with ZF proteins without compromising the recruitment of CRBN for on-target degradation.
Comparative Performance Data: CRBN vs. VHL E3 Ligase Recruitment
To illustrate the performance of pomalidomide-based degraders in comparison to alternatives, we present data for two well-characterized PROTACs targeting the BRD4 protein: ARV-825, which utilizes a pomalidomide-based CRBN ligand, and MZ1, which employs a ligand for the von Hippel-Lindau (VHL) E3 ligase.
| Degrader | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 - 1 | >90 | [1][2] |
| MZ1 | VHL | BRD4 | H661, H838 | 8 - 23 | ~100 | [1] |
Table 1: On-Target Degradation Efficiency. This table summarizes the half-maximal degradation concentration (DC50) and maximal degradation (Dmax) for the CRBN-based degrader ARV-825 and the VHL-based degrader MZ1 against the target protein BRD4 in various cancer cell lines.
| Degrader Type | Off-Target Proteins | Mitigation Strategy | General Selectivity Profile |
| Pomalidomide-based (non-C5 linked) | Zinc Finger Proteins (e.g., IKZF1, ZFP91) | Not applicable | Prone to off-target degradation of specific transcription factors. |
| Pomalidomide-C5-azide based | Reduced degradation of Zinc Finger Proteins | Linker attachment at the C5 position of the phthalimide ring. | Improved selectivity with minimized off-target ZF protein degradation. |
| VHL-based | Different off-target profile, generally considered high selectivity. | Ligand and linker optimization. | Generally high selectivity with a distinct off-target profile compared to CRBN-based degraders. |
Table 2: Off-Target Profile Comparison. This table provides a qualitative comparison of the off-target profiles of different classes of degraders.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures for assessing degrader selectivity, the following diagrams are provided.
Caption: Mechanism of Action of PROTACs.
Caption: Experimental Workflow for Selectivity Assessment.
Caption: ZFP91 Signaling Pathway.[1][3][4]
Experimental Protocols
Global Proteomics Analysis for Off-Target Identification
This protocol outlines a workflow for the global proteomic analysis of cells treated with a degrader to identify both on-target and off-target degradation events.
a. Cell Culture and Treatment:
-
Culture human cell lines (e.g., HEK293T, HeLa) to ~80% confluency.
-
Treat cells with the this compound based degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Digestion:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a urea-based lysis buffer and sonicate to shear DNA.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest proteins into peptides using an appropriate protease (e.g., Trypsin).
c. Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from different treatment conditions with isobaric tags according to the manufacturer's instructions.
-
Combine the labeled samples.
d. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by reverse-phase liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry.
e. Data Analysis:
-
Identify and quantify proteins using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Normalize the protein abundance data.
-
Perform statistical analysis to identify proteins that show a significant and dose-dependent decrease in abundance in the degrader-treated samples compared to controls.
Western Blotting for Target Validation
This protocol is used to confirm the degradation of the target protein and potential off-targets identified by proteomics.
a. Cell Culture, Treatment, and Lysis:
-
Follow the same procedure as in the proteomics protocol.
b. Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.
c. SDS-PAGE and Protein Transfer:
-
Separate protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
d. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein or off-target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
e. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
NanoBRET™ Target Engagement Assay
This assay measures the binding of the degrader to its target protein and the E3 ligase in live cells, which is crucial for the formation of the ternary complex.
a. Cell Preparation:
-
Co-transfect cells with plasmids encoding the target protein fused to HaloTag® and the E3 ligase (e.g., CRBN) fused to NanoLuc® luciferase.
-
Seed the transfected cells into a multi-well plate.
b. Ligand and Substrate Addition:
-
Add the HaloTag® NanoBRET™ 618 Ligand to all wells.
-
Prepare serial dilutions of the this compound based degrader.
c. Treatment and Measurement:
-
Add the diluted degrader or vehicle control to the wells.
-
Immediately add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) luminescence signals at specified time points.
d. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the degrader concentration to determine the binding affinity.
Conclusion
The selectivity of pomalidomide-based degraders is a critical parameter for their therapeutic development. While off-target degradation of zinc finger proteins is a known liability, strategic design, such as the use of C5-linked pomalidomide derivatives like this compound, can significantly improve the selectivity profile. Comparative analysis with alternative degrader platforms, such as VHL-based PROTACs, reveals that both strategies can achieve potent and efficacious degradation of target proteins. The choice of E3 ligase recruiter should be guided by the specific target, the desired selectivity profile, and the cellular context. Rigorous experimental validation using a combination of global proteomics, targeted protein detection, and target engagement assays is essential to fully characterize the selectivity of any novel degrader.
References
- 1. An Atypical E3 Ligase Zinc Finger Protein 91 Stabilizes and Activates NF-κB-inducing Kinase via Lys63-linked Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Zinc finger protein 91 (ZFP91) activates HIF-1α via NF-κB/p65 to promote proliferation and tumorigenesis of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An atypical E3 ligase zinc finger protein 91 stabilizes and activates NF-kappaB-inducing kinase via Lys63-linked ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Pomalidomide-PEG1-azide PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Pomalidomide-PEG1-azide Proteolysis Targeting Chimeras (PROTACs) against alternative protein degradation technologies. Pomalidomide-based PROTACs represent a significant advancement in targeted protein degradation, leveraging the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of specific proteins of interest. The inclusion of a PEG1-azide linker offers a versatile handle for synthesis via "click chemistry" and can influence the pharmacokinetic properties of the final PROTAC molecule.
This guide will delve into the performance of a leading example, a series of Anaplastic Lymphoma Kinase (ALK) targeting PROTACs utilizing a pomalidomide-C5-azide warhead (dALK series), and compare them with a VHL-based ALK PROTAC (TD-004). The data presented underscores the potential of C5-modified pomalidomide (B1683931) as a superior E3 ligase ligand for constructing highly effective and specific protein degraders.[1]
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway. They consist of three key components:
-
A ligand for the target protein of interest (POI): This moiety selectively binds to the disease-causing protein.
-
A pomalidomide moiety: This part of the molecule recruits the Cereblon (CRBN) E3 ubiquitin ligase.
-
A linker (e.g., PEG1-azide): This connects the POI ligand and the pomalidomide moiety.
By bringing the POI and CRBN into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. Strategic modification at the C5 position of the pomalidomide phthalimide (B116566) ring has been shown to minimize off-target degradation of endogenous zinc finger (ZF) proteins, a common challenge with earlier-generation pomalidomide-based PROTACs, while maintaining or even enhancing on-target degradation potency.
Below is a diagram illustrating the general mechanism of action for a pomalidomide-based PROTAC.
Caption: General mechanism of action for a pomalidomide-based PROTAC.
In Vivo Efficacy: Pomalidomide-based vs. VHL-based ALK PROTACs
This section compares the in vivo anti-tumor activity of C5-modified pomalidomide-based ALK PROTACs (the "dALK" series) with an alternative, VHL-based ALK PROTAC (TD-004).
Data Presentation
While specific tumor growth inhibition (TGI) percentages were not provided in the source materials, graphical data and descriptions indicate significant efficacy for both the dALK series and TD-004 in their respective xenograft models.[1]
| PROTAC | Target | E3 Ligase | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| dALK-2 | ALK | Cereblon | SU-DHL-1 (Anaplastic Large-Cell Lymphoma) | 50 mg/kg, i.p., daily | Significant tumor growth inhibition |
| dALK-7 | ALK | Cereblon | SU-DHL-1 (Anaplastic Large-Cell Lymphoma) | 50 mg/kg, i.p., daily | Potent tumor growth inhibition |
| TD-004 | ALK | VHL | H3122 (Non-Small Cell Lung Cancer) | 50 mg/kg, i.p., every 3 days | Significant reduction in tumor growth |
Note: The dALK series, utilizing a pomalidomide-C5-azide warhead, demonstrates robust anti-tumor activity, validating the potential of this platform for developing next-generation cancer therapeutics.[1]
Pharmacokinetic Properties
The pharmacokinetic (PK) properties of PROTACs are a critical aspect of their development and often present challenges due to their larger molecular size compared to traditional small molecule drugs. This can lead to issues with bioavailability, cell permeability, and clearance.
Generally, PROTACs are known to have poor pharmacokinetic profiles.[3] They are large and flexible molecules that often fall beyond Lipinski's rule-of-5.[3] However, studies have shown that even with rapid clearance from circulation, PROTACs can accumulate and be retained in tissues, leading to sustained efficacy.[3]
| Parameter | Pomalidomide-based PROTACs (General) | VHL-based PROTACs (General) |
| Bioavailability | Generally low, can be improved with formulation strategies like PEGylation.[2] | Variable, can also be a challenge. |
| Cell Permeability | A significant hurdle for many PROTACs. | A significant hurdle for many PROTACs. |
| Clearance | Can be subject to rapid metabolism and clearance. | Can be subject to rapid metabolism and clearance. |
| Metabolic Stability | The linker can be susceptible to cleavage. | The linker can be susceptible to cleavage. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies.
Xenograft Model Workflow
Caption: A generalized workflow for a PROTAC efficacy study in a xenograft model.
Protocol for Pomalidomide-C5 ALK PROTAC (dALK) Xenograft Study[1]
-
Cell Line: SU-DHL-1 (human anaplastic large-cell lymphoma)
-
Animal Model: Female NOD-scid gamma (NSG) mice, 6-8 weeks old
-
Cell Implantation: 1 x 10⁶ SU-DHL-1 cells were subcutaneously injected into the right flank of each mouse.
-
Tumor Establishment: Tumors were allowed to grow to an average volume of approximately 150-200 mm³.
-
Treatment Groups: Mice were randomized into vehicle and treatment groups.
-
Formulation & Dosing: dALK PROTACs were formulated in a vehicle of 5% N-methyl-2-pyrrolidone (NMP), 15% Solutol, and 80% of a 20% w/v aqueous solution of 2-hydroxypropyl-β-cyclodextrin. Mice were treated with 50 mg/kg via intraperitoneal (i.p.) injection daily.[1]
-
Efficacy Readout: Tumor volumes and body weights were measured regularly. Tumor volume was calculated using the formula: (length x width²)/2.[1]
-
Pharmacodynamics: At the end of the study, tumors were harvested, and protein levels of ALK and downstream signaling molecules were assessed by immunoblotting.
Protocol for VHL-Based ALK PROTAC (TD-004) Xenograft Study
-
Cell Line: H3122 (human non-small cell lung cancer)
-
Animal Model: BALB/c nude mice
-
Cell Implantation: 1 x 10⁷ H3122 cells were subcutaneously injected into the flanks of the mice.
-
Tumor Establishment: Tumors were allowed to establish before treatment initiation.
-
Treatment Groups: Mice were randomized into vehicle and treatment groups.
-
Formulation & Dosing: TD-004 was administered at 50 mg/kg via intraperitoneal (i.p.) injection every three days.
-
Efficacy Readout: Tumor growth was monitored throughout the study.
ALK Signaling Pathway
The degradation of ALK by these PROTACs is intended to block its downstream signaling pathways, which are crucial for the proliferation and survival of cancer cells.
Caption: Key downstream signaling pathways activated by oncogenic ALK fusion proteins.
References
A Comparative Guide to Spectroscopic Analysis for Pomalidomide-PEG1-Azide Conjugation Confirmation
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of Pomalidomide (B1683931) to a PEGylated linker containing an azide (B81097) group is a critical step in the synthesis of many targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs). Confirmation of this covalent linkage is paramount for ensuring the identity, purity, and efficacy of the final compound. This guide provides a comparative overview of key spectroscopic techniques used to verify the formation of Pomalidomide-PEG1-azide and its subsequent conjugation products.
Spectroscopic Techniques for Conjugation Analysis
The primary methods for confirming the synthesis of this compound and its use in subsequent conjugation reactions, such as click chemistry, are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides unique and complementary information regarding the molecular structure and integrity of the conjugate.
Data Presentation: Comparative Analysis of Spectroscopic Methods
The following table summarizes the expected outcomes from each spectroscopic method when analyzing this compound and its conjugated product.
| Spectroscopic Method | This compound (Unconjugated) | Pomalidomide-PEG-Triazole (Conjugated Product) | Alternative Methods/Considerations |
| ¹H NMR | - Characteristic peaks for Pomalidomide aromatic and glutarimide (B196013) protons. - Signals corresponding to the PEG linker protons (typically around 3.6 ppm). - Peaks for the methylene (B1212753) group adjacent to the azide. | - Persistence of Pomalidomide and PEG linker peaks. - Disappearance or significant shift of the methylene proton signals adjacent to the former azide group. - Appearance of a new signal for the triazole proton (typically 7.5-8.5 ppm). | - ¹³C NMR: Provides complementary structural information, confirming the carbon skeleton. - 2D NMR (COSY, HSQC): Can be used for unambiguous peak assignment in complex spectra. |
| Mass Spectrometry (ESI-MS) | - Expected [M+H]⁺ ion at m/z ≈ 401.15 (for C₁₇H₁₆N₆O₆). | - [M+H]⁺ ion corresponding to the sum of the this compound and the alkyne-containing molecule, minus N₂ (if fragmentation occurs), plus the elements of the click reaction. | - High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass data to confirm the elemental composition. - LC-MS: Used to assess purity and identify byproducts. |
| FTIR Spectroscopy | - Strong, sharp characteristic absorbance peak for the azide (-N₃) asymmetric stretch, typically around 2100 cm⁻¹. | - Complete disappearance of the azide peak around 2100 cm⁻¹. | - Raman Spectroscopy: Can also detect the azide vibrational mode and is less susceptible to interference from aqueous media. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are general protocols and may require optimization based on the specific instrumentation and the nature of the conjugated molecule.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 1-5 mg of the sample (this compound or the final conjugate) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
For this compound, identify the characteristic aromatic protons of the pomalidomide moiety and the ethylene (B1197577) glycol protons of the PEG linker.
-
For the conjugated product, confirm the presence of both pomalidomide and the conjugated partner's signals.
-
Crucially, look for the disappearance of the proton signals adjacent to the azide and the appearance of a new proton signal corresponding to the newly formed triazole ring.
-
Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile (B52724):water).
-
Chromatography:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically used.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for these compounds.
-
Analysis: Determine the mass-to-charge ratio (m/z) of the parent ion and compare it to the calculated molecular weight of the expected product. For this compound, the expected [M+H]⁺ is approximately 401.15.
-
FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a thin film after dissolving in a volatile solvent and allowing it to evaporate on an IR-transparent window (e.g., NaCl plates).
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Analysis:
-
For this compound, a strong and sharp absorption band is expected around 2100 cm⁻¹, which is characteristic of the azide functional group.
-
For a successfully conjugated product via a click reaction, this azide peak will be completely absent.
-
Visualizations
Chemical Reaction and Analysis Workflow
The following diagrams illustrate the conjugation reaction and the analytical workflow to confirm its success.
Caption: Chemical conjugation and subsequent spectroscopic analysis workflow.
Logical Flow for Conjugation Confirmation
This diagram outlines the decision-making process based on the spectroscopic results.
Caption: Decision tree for confirming successful conjugation.
Safety Operating Guide
Essential Guide to the Safe Disposal of Pomalidomide-PEG1-azide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of Pomalidomide-PEG1-azide. This compound, which integrates a potent immunomodulatory agent with a reactive azide (B81097) group, necessitates stringent adherence to safety protocols to mitigate risks associated with both its chemical functionalities. This guide is intended to supplement, not replace, your institution's specific safety procedures and direct consultations with environmental health and safety (EHS) professionals.
Core Hazards of this compound
This compound is a bifunctional molecule, and its hazards are derived from both the pomalidomide (B1683931) core and the azide functional group.
-
Pomalidomide-related Hazards : As a thalidomide (B1683933) analog, pomalidomide is a known human teratogen that can cause severe birth defects or embryo-fetal death and is contraindicated in pregnancy.[1][2][3] It is also associated with an increased risk of venous and arterial thromboembolism (blood clots), myocardial infarction, and stroke.[1] Other potential side effects include severe cutaneous reactions, dizziness, confusion, and nerve damage.[1]
-
Organic Azide-related Hazards : Organic azides are energetic compounds that can be sensitive to heat, light, friction, and shock, posing a risk of explosive decomposition.[1] The azide group has a toxicity similar to that of cyanide.[1] A critical danger is the formation of highly explosive heavy metal azides if the compound comes into contact with metals such as copper or lead, which can be found in plumbing systems.[1][4][5]
Quantitative Data for Hazard Assessment
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | GHS07 | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | GHS07 | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. | GHS07 | P264, P280, P305+P351+P338, P337+P313 |
| Reproductive Toxicity (Category 1B) | May damage fertility or the unborn child. | GHS08 | P201, P202, P280, P308+P313, P405, P501 |
| Explosive Hazard (Organic Azide) | Risk of explosion from heat, shock, friction. | GHS01 (Implied) | P210, P230, P240, P250, P280 |
This table is a composite based on the known hazards of pomalidomide and organic azides. A specific Safety Data Sheet (SDS) for this compound was not available in the provided search results.
Experimental Protocol: Chemical Deactivation of Azide Group
Whenever feasible, the azide group should be chemically converted to a more stable functional group, such as an amine, before disposal.[1] This significantly reduces the risk of explosion. A common method for the reduction of organic azides is treatment with a reducing agent like triphenylphosphine (B44618) (Staudinger reaction).
Illustrative Procedure with Triphenylphosphine:
Objective: To convert the energetic azide moiety of this compound to a more stable aza-ylide, which is then hydrolyzed to an amine.
Materials:
-
This compound waste solution
-
Triphenylphosphine (PPh₃)
-
Compatible solvent (e.g., tetrahydrofuran (B95107) (THF) or acetonitrile)
-
Water (for hydrolysis)
-
Stir plate and stir bar
-
Round-bottom flask or other suitable reaction vessel
-
Appropriate analytical equipment for reaction monitoring (e.g., TLC, LC-MS)
Procedure:
-
Preparation: In a well-ventilated chemical fume hood, prepare a solution of triphenylphosphine in a compatible solvent.
-
Reaction Setup: Place the this compound waste solution in a round-bottom flask equipped with a stir bar.
-
Slow Addition: While stirring the azide solution at a controlled temperature (typically room temperature), slowly add the triphenylphosphine solution. An exothermic reaction may occur, so careful monitoring and potentially an ice bath are recommended.
-
Reaction Monitoring: Allow the reaction to stir until the azide is fully consumed. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the complete disappearance of the starting azide.
-
Hydrolysis: Once the formation of the aza-ylide is complete, add water to the reaction mixture to hydrolyze it to the corresponding amine and triphenylphosphine oxide.
-
Waste Collection: The resulting deactivated solution, which now contains the less hazardous amine derivative, should be collected in a designated hazardous waste container. Note that the solution still contains a cytotoxic pomalidomide derivative and must be disposed of as hazardous chemical waste.[1]
Verification: Before final disposal, it is crucial to verify the complete conversion of the azide.
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Pomalidomide-PEG1-azide
Topic: Personal Protective Equipment for Handling Pomalidomide-PEG1-azide Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
This guide outlines the critical safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for this compound. The dual-hazard nature of this compound—combining the potent cytotoxicity and teratogenicity of a pomalidomide (B1683931) derivative with the explosive potential of an organic azide (B81097)—necessitates stringent safety measures.[1] Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and the environment.
Summary of Hazards
This compound presents a complex risk profile. Pomalidomide is a thalidomide (B1683933) analog known to be a teratogen and may damage fertility or the unborn child.[1] The organic azide group is energetic and can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition.[2][3] Azides can also form highly shock-sensitive and explosive metal azides upon contact with heavy metals like lead and copper.[4][5]
| Hazard Class | Description | Primary Mitigation Strategy |
| Reproductive Toxicity | Pomalidomide is a known teratogen and may cause fetal harm or impair fertility.[1][6] | Strict engineering controls and appropriate PPE to prevent any physical contact or inhalation. |
| Acute Toxicity | The compound is considered toxic if swallowed and harmful in contact with skin.[6][7] The azide moiety itself can be toxic if inhaled, ingested, or absorbed.[1] | Use of a chemical fume hood, proper PPE, and adherence to hygiene protocols. |
| Explosive Potential | Organic azides can decompose explosively when subjected to heat, shock, friction, or light.[3] | Avoid heat, light, and physical impact. Use non-metal tools and handle with care.[1][3] |
| Reactivity | Reacts with heavy metals (e.g., copper, lead) to form highly explosive metal azides.[5] Incompatible with halogenated solvents, strong acids, and oxidizing agents.[2][3] | Use plastic or ceramic labware. Avoid contact with incompatible materials. Do not dispose of down the drain.[5][8] |
Engineering and Administrative Controls
To minimize exposure, all work with this compound must be performed within a designated area with the following engineering controls:
-
Chemical Fume Hood: All handling of the compound, especially in its solid form, must occur in a certified chemical fume hood to prevent inhalation.[1][6]
-
Blast Shield: A blast shield should be used in front of the fume hood sash, particularly when working with quantities greater than a few milligrams or if heating is involved.[3][9]
-
Designated Area: Clearly label the work area with a sign indicating the presence of a potent, teratogenic, and potentially explosive compound.[9]
-
Work Quantity: Always work with the smallest quantity of the material necessary for the experiment.[9]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent skin contact, inhalation, and ingestion. Double gloving is highly recommended.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Double nitrile gloves, powder-free, meeting ASTM D6978 standards for chemotherapy drug handling.[1][10] | Provides robust protection against both cytotoxic drug permeation and chemical splashes. Change gloves immediately if contaminated. |
| Body Protection | Disposable, solid-front, back-fastening gown made of low-permeability fabric with long sleeves and tight-fitting cuffs.[10] | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields. A full-face shield is required if there is a risk of splashing.[3][10] | Protects eyes and face from splashes and airborne particles. |
| Respiratory Protection | Not typically required if all work is conducted within a certified chemical fume hood. In case of a large spill outside the hood, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[11][12] | Prevents inhalation of aerosolized powder in emergency situations. |
Procedural Step-by-Step Guidance
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly and the work area is clean and free of incompatible materials, especially metals and acids.[2][3]
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Transferring Solid: Use only plastic or ceramic spatulas to handle the solid this compound.[1][3] Metal spatulas are strictly prohibited to avoid the formation of explosive metal azides.[2]
-
Weighing: Weigh the compound on anti-static weighing paper or in a tared plastic container to minimize dust formation.
-
Dissolving: If making a solution, add the solvent to the solid slowly. Avoid heating the mixture unless specifically required by a validated protocol, and if so, use a blast shield.
-
Cleanup: After handling, wipe down the work surface and any equipment with an appropriate deactivating solution (e.g., a mild bleach solution followed by a thiosulfate (B1220275) solution to neutralize the bleach), then wipe with water. Dispose of all cleaning materials as hazardous waste.
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill location.[13]
-
Don PPE: If not already wearing it, put on full PPE, including double gloves, a protective gown, and eye/face protection. For large spills, respiratory protection may be necessary.[14]
-
Contain Spill: Cover the spill with an absorbent material from a cytotoxic spill kit. For liquid spills, absorb the liquid. For solid spills, gently cover the powder to avoid aerosolization.
-
Clean Up: Carefully collect all contaminated absorbent materials and broken glass (if any) using scoops or forceps and place them into a designated, labeled hazardous waste container for cytotoxic and azide waste.[13]
-
Decontaminate: Clean the spill area thoroughly. A typical procedure involves washing the area with a detergent solution, followed by a deactivating agent, and then rinsing with clean water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
Disposal of this compound waste is critical due to its dual hazards. Under no circumstances should this compound or its solutions be disposed of down the drain. [5][8]
All waste streams must be segregated and treated as hazardous.[2][8]
-
Solid Waste: Contaminated PPE, pipette tips, weighing paper, and cleaning materials should be collected in a clearly labeled, sealed, non-metallic container designated for "this compound Waste (Cytotoxic, Azide)."[4]
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a separate, clearly labeled, sealed, non-metallic waste container. Do not mix with acidic wastes, as this can generate highly toxic and explosive hydrazoic acid.[2]
The primary recommendation is to dispose of all waste through a licensed hazardous waste disposal service.
-
Labeling: Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and warnings for "Cytotoxic," "Teratogen," and "Explosive Hazard (Azide)."
-
Professional Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste contractor.[8] Clearly communicate the dual cytotoxic and azide nature of the waste.
While chemical deactivation of the azide can reduce the explosive hazard, it should only be performed by a qualified chemist with specific experience in these reactions. The remaining pomalidomide derivative is still cytotoxic and must be disposed of as hazardous waste.[8]
-
Method: A common method for reducing organic azides is the Staudinger reaction using triphenylphosphine (B44618).[8]
-
Verification: The reaction's completion must be verified by an appropriate analytical method (e.g., TLC, LC-MS) before the waste is considered "deactivated" with respect to the azide hazard.
-
Disposal of Deactivated Waste: The resulting waste, now containing a pomalidomide-amine derivative and triphenylphosphine oxide, must still be collected and disposed of as cytotoxic hazardous waste.[8]
Visual Workflow for Safe Handling
Caption: Workflow for Handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. benchchem.com [benchchem.com]
- 5. thewaite.org [thewaite.org]
- 6. ubpbio.com [ubpbio.com]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. ohsinsider.com [ohsinsider.com]
- 11. england.nhs.uk [england.nhs.uk]
- 12. fishersci.com [fishersci.com]
- 13. ipservices.care [ipservices.care]
- 14. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
